molecular formula C9H10N2O2 B2558744 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one CAS No. 1022969-21-6

7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Cat. No.: B2558744
CAS No.: 1022969-21-6
M. Wt: 178.191
InChI Key: FILSGOOINMONSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS 1022969-21-6) is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . This molecule features a 1,4-benzoxazepin-5-one core, a fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. The benzoxazepine scaffold is recognized for its wide range of biological activities. Research on related benzoxazepine derivatives has shown that this class of compounds can exhibit pharmacological properties such as anxiolytic, anti-inflammatory, analgesic, and antihistaminic effects . As a building block, the 7-amino substituent on this structure offers a versatile handle for further chemical modification and diversification, enabling researchers to create a library of derivatives for structure-activity relationship (SAR) studies. This compound is intended for use in exploratory research, including as a key intermediate in the synthesis of more complex bioactive molecules and for probing biological mechanisms. This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic purposes. Handling and Storage: For product stability, it is recommended to keep the compound in a dark place, sealed in a dry environment, at a temperature of 2-8°C . Please refer to the Safety Datasheet for comprehensive hazard and handling information before use.

Properties

IUPAC Name

7-amino-3,4-dihydro-2H-1,4-benzoxazepin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-6-1-2-8-7(5-6)9(12)11-3-4-13-8/h1-2,5H,3-4,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FILSGOOINMONSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)N)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022969-21-6
Record name 7-amino-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1022969-21-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one, a key heterocyclic intermediate in modern medicinal chemistry. The document details its chemical identity, physicochemical properties, and critically, outlines a representative synthetic pathway based on established chemical principles. Furthermore, it delves into the significant role of the 3,4-dihydro-1,4-benzoxazepin-5(2H)-one core scaffold in the development of targeted therapeutics, particularly in oncology. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel bioactive molecules.

Introduction

This compound is a bifunctional organic molecule featuring a fused bicyclic system consisting of a benzene ring and a partially saturated seven-membered oxazepine ring. The presence of a primary aromatic amine and a lactam functionality makes it a versatile building block for the synthesis of a diverse array of more complex molecules. Its strategic importance lies in its role as a key intermediate for compounds targeting a range of biological pathways, with notable applications in the development of kinase inhibitors for cancer therapy and potential agents for neurological disorders.[1][2] The unique conformational properties of the seven-membered ring can impart favorable pharmacokinetic and pharmacodynamic characteristics to the final drug candidates.[1]

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and use in subsequent chemical transformations.

PropertyValueSource
CAS Number 1022969-21-6[3][4][5]
Molecular Formula C₉H₁₀N₂O₂[1]
Molecular Weight 178.19 g/mol [1]
Appearance Pale-yellow to Yellow-brown Solid[3]
Storage Temperature 2-8 °C[3]
SMILES Nc1ccc2c(c1)C(=O)NCCO2[5]
InChI Key FILSGOOINMONSL-UHFFFAOYSA-N[3]

Table 1: Physicochemical Properties of this compound

Synthesis and Characterization

The synthesis of this compound is typically achieved through a two-step process involving the formation of the benzoxazepinone core with a nitro group at the 7-position, followed by the reduction of the nitro group to the desired primary amine. This common synthetic strategy in medicinal chemistry allows for the introduction of the versatile amino group late in the synthesis.

Representative Synthetic Pathway

The following diagram illustrates a plausible and widely utilized synthetic route.

Synthesis_Pathway cluster_0 Step 1: Synthesis of the Nitro Intermediate cluster_1 Step 2: Reduction to the Final Product 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol Intermediate_A N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide 2-Amino-5-nitrophenol->Intermediate_A Acylation Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->Intermediate_A 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one Intermediate_A->7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one Intramolecular Williamson Ether Synthesis Base Base (e.g., K2CO3) Base->7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one Nitro_Intermediate 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one Final_Product This compound Nitro_Intermediate->Final_Product Reduction Reducing_Agent Reducing Agent (e.g., H2, Pd/C) Reducing_Agent->Final_Product Kinase_Inhibitor_Development Scaffold_Identification Scaffold Identification (3,4-dihydro-1,4-benzoxazepin-5(2H)-one) Library_Synthesis Combinatorial Library Synthesis (Derivatization at the 7-amino position) Scaffold_Identification->Library_Synthesis SAR_Studies Structure-Activity Relationship (SAR) Studies Library_Synthesis->SAR_Studies Lead_Optimization Lead Optimization (Improving potency, selectivity, and ADME properties) SAR_Studies->Lead_Optimization Preclinical_Development Preclinical Development (In vivo efficacy and safety studies) Lead_Optimization->Preclinical_Development

Sources

7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one: A Privileged Scaffold in Modern Drug Discovery

Executive Summary

The 1,4-benzoxazepine scaffold represents a class of seven-membered heterocyclic compounds that are of significant interest in medicinal chemistry. These structures are considered "privileged scaffolds" due to their ability to bind to a wide range of biological targets with high affinity. This guide focuses on a key derivative, this compound, a vital intermediate and core structure for the development of novel therapeutics. We will explore its fundamental chemical properties, outline a logical synthetic pathway, and delve into its validated applications in oncology and potential uses in neuroscience, supported by detailed experimental protocols for its evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising molecular architecture.

Core Molecular Profile

The Benzoxazepine Scaffold: A Foundation for Therapeutic Innovation

Seven-membered heterocyclic rings like azepanes and oxepanes are increasingly recognized as valuable starting points for drug discovery.[1] The fusion of this ring system with a benzene ring to form the benzoxazepine core creates a rigid, three-dimensional structure that can be strategically functionalized to interact with complex biological targets. The inclusion of an amino group and a lactam moiety, as in this compound, provides key hydrogen bonding and derivatization points, making it an exceptionally versatile building block.[2]

Chemical Structure and Physicochemical Properties

This compound is a pale-yellow to yellow-brown solid at room temperature.[3] Its structure is characterized by a dihydro-1,4-benzoxazepine ring system, with an amino group at position 7 and a ketone (as part of a lactam) at position 5.

G cluster_0 This compound mol

Caption: Chemical Structure of the Topic Compound.

PropertyValueSource
CAS Number 1022969-21-6[2][3]
Molecular Formula C₉H₁₀N₂O₂[2]
Molecular Weight 178.19 g/mol [2][3]
Physical Form Pale-yellow to Yellow-brown Solid[3]
Purity Typically ≥95%[2][3]
Storage Conditions 2-8°C, protected from light, dry, sealed[2][3]
InChI Key FILSGOOINMONSL-UHFFFAOYSA-N[3]
Analytical Characterization

Confirmation of the structure and purity of this compound is achieved through standard analytical techniques:

  • ¹H NMR: Expected to show distinct signals for the aromatic protons, the two methylene groups of the oxazepine ring, and the protons of the amino and amide groups.

  • ¹³C NMR: Will display characteristic peaks for the carbonyl carbon of the lactam, the aromatic carbons (some shifted by the amino and oxygen substituents), and the aliphatic carbons of the heterocyclic ring.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight (approx. 179.08).

  • HPLC: Used to determine purity, typically showing a single major peak under appropriate chromatographic conditions.

Synthesis and Manufacturing Considerations

While numerous methods exist for synthesizing related benzoxazepine cores, a targeted, multi-step approach is generally required for this specific functionalized derivative. The following represents a logical and common synthetic strategy employed in medicinal chemistry.

Retrosynthetic Analysis

The causality behind the synthetic design is to build the molecule from commercially available and simpler starting materials. The key steps involve forming the seven-membered ring via an intramolecular cyclization and introducing the amino functionality, which is often carried through the synthesis from a nitro-group precursor for its stability and ease of reduction.

retrosynthesis target This compound intermediate1 Intramolecular Cyclization Precursor (Amino Ester) target->intermediate1 Lactam Formation intermediate2 Nitro Ester Precursor intermediate1->intermediate2 Nitro Reduction (e.g., H₂, Pd/C) start1 4-Nitro-2-aminophenol intermediate2->start1 N-Acylation start2 3-Halopropionyl Chloride intermediate2->start2

Caption: Proposed Retrosynthetic Pathway.

Generalized Synthetic Protocol
  • Step 1: N-Acylation of 2-Amino-4-nitrophenol. The synthesis begins by acylating the more nucleophilic amino group of 2-amino-4-nitrophenol with a 3-halopropionyl chloride (e.g., 3-chloropropionyl chloride) in the presence of a non-nucleophilic base like pyridine or triethylamine. This selectively forms the amide linkage, positioning the haloalkyl chain for the subsequent cyclization.

  • Step 2: Williamson Ether Synthesis for Ring Closure. The resulting intermediate is treated with a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group. The resulting phenoxide acts as an intramolecular nucleophile, displacing the halide on the propionyl chain to form the seven-membered oxazepine ring. This step yields 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one.

  • Step 3: Reduction of the Nitro Group. The nitro group is selectively reduced to the primary amine. The most common and reliable method is catalytic hydrogenation using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst. This method is clean and high-yielding, providing the final target compound, this compound.

Applications in Drug Discovery and Development

This scaffold is not merely a synthetic curiosity; it is a validated starting point for potent and selective inhibitors of key disease-related targets.

Case Study: Inhibition of TNIK for Colorectal Cancer Therapy

Recent groundbreaking research has identified derivatives of 3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one as a novel class of inhibitors for Traf2- and Nck-interacting protein kinase (TNIK).[6] TNIK is a critical downstream effector in the Wnt/β-catenin signaling pathway, which is dysregulated in a majority of colorectal cancers (CRC).[6]

Mechanism of Action: TNIK phosphorylates and activates T-cell factor 4 (TCF4), a key transcription factor that, in complex with β-catenin, drives the expression of genes responsible for cancer cell proliferation and survival. Inhibiting TNIK effectively shuts down this pro-tumorigenic signaling cascade.

pathway Wnt Wnt Signal BetaCatenin β-catenin (stabilized) Wnt->BetaCatenin TCF4 TCF4/LEF BetaCatenin->TCF4 forms complex TNIK TNIK TCF4->TNIK recruits TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF4->TargetGenes TNIK->TCF4 phosphorylates & activates Proliferation CRC Proliferation & Migration TargetGenes->Proliferation Inhibitor Benzoxazepinone Derivative (21k) Inhibitor->TNIK INHIBITS

Caption: Simplified Wnt/TNIK Signaling Pathway in CRC.

Preclinical Efficacy: Structure-activity relationship (SAR) studies led to the discovery of compound 21k , a derivative built upon the benzoxazepinone core. This compound demonstrated remarkable potency and selectivity.[6]

CompoundTNIK IC₅₀HCT116 Cell Proliferation IC₅₀Selectivity
21k 0.026 ± 0.008 µMNot specified, but effectiveHigh selectivity against a panel of 406 other kinases

Data synthesized from the referenced study.[6]

Compound 21k not only suppressed CRC cell proliferation and migration in vitro but also showed significant antitumor activity in an HCT116 xenograft mouse model, highlighting the therapeutic potential of this scaffold.[6]

Potential in Neuroscience

The this compound core is also a key intermediate for molecules targeting neurological disorders.[2] Its structure is incorporated into compounds designed to modulate neurotransmitter systems, which may be beneficial for treating anxiety, depression, and epilepsy.[2] Related benzoxazine scaffolds have shown potent activity as dopamine D2 receptor antagonists and serotonin reuptake inhibitors, further validating the utility of this general chemical architecture in developing treatments for complex neuropsychiatric conditions.[7]

Key Experimental Protocols

To ensure the trustworthiness of research findings, protocols must be robust and self-validating. Below are detailed methodologies for assessing the biological activity of compounds derived from the title scaffold.

Protocol: In Vitro TNIK Kinase Inhibition Assay

This protocol determines the concentration of a test compound required to inhibit 50% of TNIK activity (IC₅₀).

  • Preparation: Prepare a reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the test compound (derived from the core scaffold) in DMSO, then dilute further in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the TNIK enzyme, a suitable substrate (e.g., a generic kinase peptide substrate), and the diluted test compound.

  • Initiation: Initiate the kinase reaction by adding ATP (e.g., at a concentration close to its Km for TNIK).

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This is commonly done using a luminescence-based assay (e.g., ADP-Glo™) that measures ADP production, which is directly proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol: Cell Viability Assay (WST-1) for Anti-Proliferative Effects

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[8]

  • Cell Seeding: Seed a human colorectal cancer cell line (e.g., HCT116) into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The following day, remove the medium and replace it with fresh medium containing serial dilutions of the test compound. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells for a specified duration (e.g., 48 or 72 hours).

  • Reagent Addition: Add WST-1 reagent to each well and incubate for an additional 1-4 hours.[8] Metabolically active cells will cleave the tetrazolium salt in the WST-1 reagent to a soluble formazan dye.

  • Measurement: Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against compound concentration to calculate the IC₅₀ for cell proliferation.

workflow cluster_0 Discovery & Preclinical Phase Target Target Identification (e.g., TNIK in CRC) Scaffold Scaffold Selection (7-Amino-1,4-benzoxazepin-5-one) Target->Scaffold Library Library Synthesis (SAR Exploration) Scaffold->Library HTS Biochemical Screen (Kinase IC₅₀ Assay) Library->HTS CellAssay Cell-Based Assay (Proliferation IC₅₀) HTS->CellAssay LeadOpt Lead Optimization (ADME/Tox Profiling) CellAssay->LeadOpt InVivo In Vivo Model (Xenograft Study) LeadOpt->InVivo

Sources

An In-depth Technical Guide to the 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one Scaffold: From Synthetic Intermediate to a Fountainhead of Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The compound 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is not defined by a singular, intrinsic mechanism of action. Instead, its significance to the scientific and drug development community lies in its role as a versatile chemical intermediate and a privileged structural scaffold.[1] This guide delineates the journey of the 3,4-dihydrobenzo[f][2]oxazepin-5(2H)-one core from a synthetic building block to the foundation of potent, targeted inhibitors for oncology and metabolic diseases. We will dissect the established mechanisms of action of its key derivatives, providing a framework for researchers to leverage this scaffold in the development of novel therapeutics.

The Benzoxazepinone Core: A Privileged Scaffold in Modern Drug Discovery

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity when appropriately derivatized.[3][4] The 3,4-dihydro-1,4-benzoxazepin-5(2H)-one core embodies this concept. Its seven-membered diazepine ring offers a unique three-dimensional geometry that is not overly constrained, allowing it to adapt to various binding pockets.[3] This structural versatility, combined with multiple sites for chemical modification, has enabled the development of diverse libraries of compounds with a wide range of biological activities.[4] This guide will focus on the most well-characterized mechanisms of action stemming from this core: the inhibition of WD Repeat Domain 5 (WDR5) and Glycogen Phosphorylase (GP).

Mechanism of Action I: Anticancer Activity via WDR5 Inhibition

A significant breakthrough for the benzoxazepinone scaffold has been the development of potent inhibitors of WD Repeat Domain 5 (WDR5), a high-profile target in cancer therapy.[5][6]

The WDR5-MYC Axis: A Critical Oncogenic Partnership

WDR5 is a scaffolding protein that plays a crucial role in gene regulation.[7] One of its most critical functions in oncology is facilitating the recruitment of the MYC oncoprotein to chromatin.[8][9][10] The MYC family of transcription factors are deregulated in over 50% of human cancers, where they drive rampant cell proliferation and metabolic reprogramming.[11][12]

The interaction between WDR5 and MYC is essential for stabilizing MYC's binding to its target genes, particularly those involved in ribosome biogenesis and biomass accumulation.[10][12] WDR5 has two key binding pockets: the "WIN site," which mediates interaction with chromatin and histone tails, and the "WBM site," which binds to partners like MYC.[2] Disrupting the WDR5-MYC interaction has been shown to displace MYC from chromatin, suppress its transcriptional activity, and induce tumor regression, making it a prime therapeutic strategy.[9][10]

Benzoxazepinone-Based WDR5 Inhibition

Structure-based drug design has identified the 3,4-dihydrobenzo[f][2]oxazepin-5(2H)-one core as an ideal scaffold for potent WDR5 WIN-site inhibitors.[5][6] These inhibitors function by competitively binding to the WIN site on WDR5, a pocket that normally anchors the protein to other molecules like the histone methyltransferase MLL1.[13] By occupying this site, the benzoxazepinone derivatives allosterically disrupt the conformation of WDR5, which in turn prevents its effective interaction with MYC at the WBM site. This disruption is the key mechanistic event.[11][14]

This leads to a cascade of downstream effects:

  • Inhibition of MYC Recruitment: MYC is no longer efficiently recruited to the regulatory elements of its target genes.[11]

  • Downregulation of Oncogenic Transcription: The expression of genes critical for cancer cell growth and proliferation is reduced.

  • Induction of Apoptosis: Deprived of essential pro-survival signals, cancer cells undergo programmed cell death.[10]

WDR5_Inhibition cluster_0 Normal Oncogenic State cluster_1 Inhibited State MYC MYC Oncoprotein WDR5 WDR5 MYC->WDR5 Binds to WBM Site Chromatin Target Gene Promoters (e.g., Ribosomal Genes) WDR5->Chromatin Binds via WIN Site Transcription Oncogenic Gene Transcription Chromatin->Transcription Proliferation Tumor Growth & Survival Transcription->Proliferation Inhibitor Benzoxazepinone Inhibitor WDR5_i WDR5 Inhibitor->WDR5_i Binds to WIN Site MYC_i MYC Oncoprotein WDR5_i->MYC_i Interaction Disrupted NoTranscription Transcription Blocked WDR5_i->NoTranscription Apoptosis Apoptosis NoTranscription->Apoptosis

Figure 1: Mechanism of WDR5 Inhibition by Benzoxazepinone Derivatives.
Potency of Benzoxazepinone-Based WDR5 Inhibitors

Systematic optimization of the benzoxazepinone core has led to compounds with high potency and favorable drug-like properties.[5][6]

Compound IDCore ScaffoldTargetIC₅₀ (nM)Cellular Potency (MV4;11 cells, IC₅₀ µM)
C10 DihydroisoquinolinoneWDR5< 200.025
Compound 8 BenzoxazepinoneWDR5< 200.011
Compound 12 BenzoxazepinoneWDR5< 200.007
Compound 23 BenzoxazepinoneWDR5< 200.004
Data synthesized from reference[5].

Mechanism of Action II: Antidiabetic Potential via Glycogen Phosphorylase Inhibition

The versatility of the benzoxazepinone scaffold is further demonstrated by its application in targeting Glycogen Phosphorylase (GP), a key enzyme in glucose metabolism and a therapeutic target for type 2 diabetes.[15][16]

Glycogen Phosphorylase in Glucose Homeostasis

Glycogen Phosphorylase is the rate-limiting enzyme in glycogenolysis, the process of breaking down stored glycogen into glucose-1-phosphate.[17] In the liver, this process is critical for maintaining blood glucose levels. In type 2 diabetes, excessive hepatic glucose production contributes significantly to hyperglycemia. Therefore, inhibiting liver GP can reduce this glucose output and help control blood sugar.[18][19]

GP is an allosteric enzyme, meaning its activity can be modulated by molecules binding to sites other than the active catalytic site.[18] This offers multiple opportunities for designing specific inhibitors.

Benzoxazepinone-Based GP Inhibition

A series of benzoxazepinone derivatives have been identified as potent inhibitors of GP.[15][16] Molecular docking studies suggest these compounds bind to an allosteric site near the enzyme's catalytic center.[15]

The mechanism of inhibition involves:

  • Allosteric Binding: The benzoxazepinone derivative binds to a regulatory pocket on the GP enzyme.[19]

  • Conformational Stabilization: This binding stabilizes the enzyme in its inactive, or T-state, conformation. This prevents the conformational change required for catalytic activity.

  • Inhibition of Glycogenolysis: With GP activity blocked, the breakdown of liver glycogen is reduced, leading to lower hepatic glucose output and a decrease in blood glucose levels.[18][20]

GP_Inhibition cluster_0 Normal Glycogenolysis cluster_1 Inhibited State Glycogen Glycogen G1P Glucose-1-Phosphate Glycogen->G1P Catalyzed by GP_active GP_active Glycogen Phosphorylase (Active 'R' State) Glucose Blood Glucose G1P->Glucose Inhibitor Benzoxazepinone Inhibitor GP_inactive Glycogen Phosphorylase (Inactive 'T' State) Inhibitor->GP_inactive Allosteric Binding No_G1P Glycogenolysis Blocked GP_inactive->No_G1P Glycogen_i Glycogen Glycogen_i->No_G1P

Figure 2: Allosteric Inhibition of Glycogen Phosphorylase.
Potency of Benzoxazepinone-Based GP Inhibitors

Research has identified several benzoxazepinone derivatives with significant inhibitory activity against rabbit muscle glycogen phosphorylase a (GPa), a model often used in these studies.

Compound IDTargetIC₅₀ (µM)
8g GPa0.62 ± 0.16
8f GPa0.94 ± 0.11
8e GPa1.12 ± 0.24
PSN-357 (Control) GPa1.54 ± 0.17
Data synthesized from reference[15].

Experimental Protocols: A Framework for Elucidating Mechanism of Action

For any novel derivative of the this compound scaffold, a systematic approach is required to determine its mechanism of action.

Step 1: Target Identification

The first crucial step is to identify the direct protein target(s) of the compound. A combination of direct biochemical methods and computational approaches is often most effective.[21]

Target_ID_Workflow Start Novel Benzoxazepinone Derivative Affinity Affinity Chromatography- Mass Spectrometry Start->Affinity DARTS Drug Affinity Responsive Target Stability (DARTS) Start->DARTS Computational Computational Docking & Target Prediction Start->Computational Hit_List Generate List of Potential Protein Targets Affinity->Hit_List DARTS->Hit_List Computational->Hit_List Validation Target Validation Hit_List->Validation

Figure 3: Experimental Workflow for Target Identification.

A primary and robust method is Affinity Chromatography-Mass Spectrometry .[22] In this technique, the small molecule is immobilized on a solid support (like agarose beads) and used as "bait" to pull its binding partners out of a cell lysate.[22] The bound proteins are then identified using mass spectrometry.

Step 2: In Vitro Target Validation and Functional Assays

Once potential targets are identified, in vitro assays are essential to confirm direct binding and measure the functional consequences.

Example Protocol: WDR5-MLL1 Interaction Assay (Fluorescence Polarization)

This protocol is designed to test if a novel compound can disrupt the interaction between WDR5 and a peptide from its binding partner, MLL1, which binds to the same WIN site targeted by many benzoxazepinone inhibitors.

Objective: To determine the IC₅₀ of a test compound for the WDR5-MLL1 interaction.

Materials:

  • Recombinant human WDR5 protein.

  • Fluorescein-labeled MLL1 peptide (e.g., FAM-Ara-R-Ahx-T-K-Q-T-A-R-S-T-NH₂).

  • Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.

  • Test compound (serial dilutions in DMSO).

  • 384-well, low-volume, black plates.

  • Plate reader capable of measuring fluorescence polarization.

Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense 1 µL of each dilution into the assay plate. Include DMSO-only wells as a negative control (0% inhibition) and wells with a known inhibitor or no WDR5 as a positive control (100% inhibition).

  • Protein-Peptide Preparation: Prepare a master mix containing WDR5 protein and the FAM-labeled MLL1 peptide in assay buffer at 2x the final concentration (e.g., 40 nM WDR5 and 20 nM peptide for final concentrations of 20 nM and 10 nM, respectively).

  • Incubation: Add 20 µL of the protein-peptide master mix to each well of the assay plate. Mix gently and incubate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization (FP) of each well using a plate reader (Excitation: 485 nm, Emission: 535 nm).

  • Data Analysis:

    • Convert the raw FP data (in mP units) to percent inhibition relative to the high and low controls.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation and Causality:

  • Causality: A dose-dependent decrease in fluorescence polarization directly indicates that the compound is preventing the small, rapidly tumbling fluorescent peptide from binding to the large, slowly tumbling WDR5 protein.

  • Trustworthiness: The protocol includes positive and negative controls to define the dynamic range of the assay. Running a counterscreen without the WDR5 protein ensures the compound is not an autofluorescent artifact. The dose-response curve provides confidence that the observed effect is specific and not due to non-specific mechanisms like aggregation.

Conclusion

While this compound may begin its journey as a humble synthetic intermediate, the scaffold it represents is a powerful engine for drug discovery. Its structural properties have enabled the creation of highly potent and selective inhibitors against critical disease targets like WDR5 and Glycogen Phosphorylase. The established mechanisms of these derivatives in cancer and metabolic disease provide a validated foundation for further exploration. By employing systematic experimental workflows for target identification and validation, researchers can continue to unlock the full therapeutic potential of the benzoxazepinone core, translating this privileged scaffold into the targeted medicines of the future.

References

  • Discovery, evaluation and mechanism study of WDR5-targeted small molecular inhibitors for neuroblastoma. (2022). National Institutes of Health. [Link]

  • Structure-Based Discovery of Potent, Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. (2023). ACS Publications. [Link]

  • WD Repeat Domain 5 Inhibitors for Cancer Therapy: Not What You Think. (2024). PubMed Central. [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (n.d.). Bentham Science. [Link]

  • Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Discovery of 3,4-Dihydrobenzo[ f][2]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. (2022). PubMed. [Link]

  • Breaking up MYC-WDR5 to counter cancers. (2020). Vanderbilt University. [Link]

  • New Inhibitors of Glycogen Phosphorylase as Potential Antidiabetic Agents. (2025). ResearchGate. [Link]

  • Discovery of Potent Small-Molecule Inhibitors of WDR5-MYC Interaction. (n.d.). ResearchGate. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery. (2023). PubMed Central. [Link]

  • Benzoxazine: a privileged scaffold in medicinal chemistry. (2022). PubMed. [Link]

  • Structure-Based Discovery of Potent Orally Bioavailable Benzoxazepinone-Based WD Repeat Domain 5 Inhibitors. (n.d.). National Institutes of Health. [Link]

  • Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. (2025). MDPI. [Link]

  • Targeting MYC through WDR5. (n.d.). National Institutes of Health. [Link]

  • Glycogen phosphorylase inhibition improves beta cell function. (n.d.). National Institutes of Health. [Link]

  • Fragment screening for a protein-protein interaction inhibitor to WDR5. (n.d.). National Institutes of Health. [Link]

  • The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. (2022). National Institutes of Health. [Link]

  • What are WDR5 inhibitors and how do they work?. (2024). Patsnap Synapse. [Link]

  • Interaction of the oncoprotein transcription factor MYC with its chromatin cofactor WDR5 is essential for tumor maintenance. (2019). PNAS. [Link]

  • Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. (2025). PubMed. [Link]

  • 7-Amino-3,4-dihydrobenzo[f][2]oxazepin-5(2H)-one. (n.d.). MySkinRecipes. [Link]

  • Glycogen phosphorylase. (n.d.). Wikipedia. [Link]

  • Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]

  • The MYC–WDR5 Nexus and Cancer. (n.d.). PubMed Central. [Link]

  • Glycogen Phosphorylase Inhibition in Type 2 Diabetes Therapy : A Systematic Evaluation of Metabolic and Functional Effects in Rat Skeletal Muscle. (2005). American Diabetes Association. [Link]

  • Glycogen phosphorylase – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]

Sources

Technical Profile: 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

[1][2][3][4][5]

Executive Summary & Core Identity

This compound is a bicyclic heterocycle characterized by a benzene ring fused to a seven-membered oxazepine lactam.[1][2][3] Its structural rigidity and the presence of a solvent-exposed amino group make it an ideal "warhead" attachment point for structure-activity relationship (SAR) campaigns, particularly in the development of zinc-binding groups for metalloenzyme inhibition.[1][2]

Physicochemical Specifications

The precise molecular weight and identity parameters are critical for stoichiometric calculations in library synthesis.[1][2]

ParameterValueTechnical Note
CAS Registry Number 1022969-21-6 Primary identifier for the 7-amino variant.[1][2][4][5]
Molecular Formula C₉H₁₀N₂O₂
Average Molecular Weight 178.19 g/mol Used for molarity calculations.[1][2][5]
Monoisotopic Mass 178.0742 g/mol Essential for High-Resolution Mass Spectrometry (HRMS).[1][2]
XLogP3-AA ~0.5 (Predicted)Indicates moderate polarity; suitable for CNS penetration.[1][2]
H-Bond Donors/Acceptors 2 / 3Compliant with Lipinski’s Rule of 5.

Synthetic Methodology

To ensure high purity and yield, a self-validating two-step protocol is recommended.[1][2] This route avoids the formation of regioisomers common in nucleophilic aromatic substitutions by establishing the core geometry early.[1][2]

Protocol Design: The "Nitro-Reduction" Route

The most robust synthesis begins with 5-nitrosalicylic acid .[1][2] The 5-nitro position in the starting material corresponds geometrically to the 7-position in the final benzoxazepine ring (para to the phenolic oxygen).[1][2]

Step 1: Amide Coupling & Cyclization[1][2]
  • Reagents: 5-Nitrosalicylic acid, Ethanolamine, EDC[1][2]·HCl (coupling agent), HOBt, DIPEA.[1][2]

  • Mechanism: Amide bond formation followed by intramolecular Mitsunobu cyclization or base-mediated displacement of an activated phenol.[1][2]

  • Critical Control Point: Ensure complete removal of water to favor the thermodynamic cyclization over polymer formation.[1][2]

Step 2: Chemoselective Reduction[1][2]
  • Reagents: H₂ (1 atm), 10% Pd/C, Methanol.

  • Process: The 7-nitro intermediate is reduced to the 7-amino target.

  • Validation: Monitoring by TLC (Amino group stains with Ninhydrin) and LC-MS (Mass shift from 208 to 178).

Visualization: Synthetic Workflow

The following diagram illustrates the logical flow and intermediate tracking for this synthesis.

SynthesisPathStart5-Nitrosalicylic Acid(Precursor)Inter1Amide Intermediate(Open Chain)Start->Inter1Ethanolamine, EDCAmide FormationInter27-Nitro-benzoxazepin-5-one(Cyclized Core)Inter1->Inter2Mitsunobu (PPh3/DIAD)Ring ClosureFinal7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one(MW: 178.19)Inter2->FinalPd/C, H2Nitro Reduction

Figure 1: Step-wise synthetic pathway transforming 5-nitrosalicylic acid into the target 7-amino scaffold.

Analytical Characterization & Validation

Confirming the identity of the 7-amino derivative requires distinguishing it from its isomers (e.g., 8-amino).[1][2] The following spectral features are diagnostic.

Mass Spectrometry (LC-MS) Logic

In electrospray ionization (ESI+), the molecule typically forms a stable

12
  • Parent Ion: m/z 179.08 (Calculated).[1][2]

  • Fragmentation Pattern:

    • Loss of

      
       (17 Da) is rare due to the aniline stability.[1][2]
      
    • Primary Fragment: Loss of the ethylene bridge (

      
      ) or CO is common in high-energy collision-induced dissociation (CID).[1][2]
      
NMR Spectroscopy (¹H NMR in DMSO-d₆)
  • Amide Proton (NH): Broad singlet ~8.0–8.5 ppm (Lactam).[1][2]

  • Aniline Protons (NH₂): Broad singlet ~4.5–5.0 ppm (Exchangeable with D₂O).[1][2]

  • Aromatic Region: Pattern consistent with 1,2,4-trisubstituted benzene.[1][2]

    • H-6 (Ortho to C=O): Doublet, typically deshielded.[1][2]

    • H-8 (Ortho to NH₂): Doublet of doublets.[1][2]

    • H-9 (Ortho to O): Doublet.[1][2]

Visualization: MS Identification Logic

MS_LogicM_H[M+H]+ Ionm/z 179.08Frag1Fragment A(Loss of C2H4)M_H->Frag1CID FragmentationFrag2Fragment B(Loss of CO)M_H->Frag2CID FragmentationValidIdentity ConfirmedFrag1->ValidMatches LibraryFrag2->ValidMatches Library

Figure 2: Mass spectrometry decision tree for structural confirmation.

Therapeutic Applications: The HDAC Context

The 7-amino-1,4-benzoxazepin-5-one moiety acts as a cap group or linker in the design of Histone Deacetylase (HDAC) inhibitors.[1][2]

Mechanism of Action

HDAC inhibitors typically consist of three domains:

  • Cap Group: Interacts with the rim of the enzyme pocket (The Benzoxazepine core).[1][2]

  • Linker: Traverses the hydrophobic tunnel.

  • Zinc-Binding Group (ZBG): Chelates the active site Zn²⁺ ion (usually hydroxamic acid).[1][2]

The 7-amino position is chemically versatile, allowing researchers to attach various linkers via acylation or reductive amination, thereby tuning the selectivity for HDAC isoforms (e.g., HDAC6 vs. HDAC1).[1][2]

References

  • PubChem. (n.d.).[1][2][6] this compound Compound Summary. National Library of Medicine.[1][2][7] Retrieved January 30, 2026, from [Link][1][2]

  • MySkinRecipes. (n.d.). 7-Amino-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one Specifications. Retrieved January 30, 2026, from [Link][1][2]

  • McCoull, W., et al. (2014).[1][2] Identification of Histone Deacetylase (HDAC) Inhibitors. Journal of Medicinal Chemistry. (Contextual citation for benzoxazepine scaffold utility).

A Comprehensive Technical Guide on the Biological Activity of 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of derivatives based on the 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one scaffold. This privileged heterocyclic system has emerged as a focal point in medicinal chemistry, demonstrating significant promise across multiple therapeutic areas, including oncology and neuroscience.

The 1,4-Benzoxazepin-5-one Scaffold: A Privileged Structure in Drug Discovery

The 1,4-benzoxazepine core, a seven-membered heterocyclic ring fused to a benzene ring, is a versatile scaffold in medicinal chemistry. Its derivatives are recognized for a wide range of pharmacological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1] The specific incorporation of an amino group at the 7-position provides a critical anchor for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of biological effects. The core compound, this compound, serves as a key intermediate in the synthesis of a multitude of biologically active molecules.[2]

Synthetic Pathways and Derivatization

The synthesis of these derivatives is a multi-step process that allows for considerable molecular diversity. A common strategy begins with the construction of the core benzoxazepinone ring system, followed by functionalization at the 7-position.

Key synthetic transformations often include:

  • Intramolecular Reactions: Methods like the Mitsunobu reaction are employed for the cyclization step to form the seven-membered ring.[1]

  • Functional Group Interconversion: Reduction of a nitro group is a standard method to install the key 7-amino functionality. Subsequent reactions, such as N-alkylation or acylation, are then used to generate a library of derivatives.

  • Purification: Standard chromatographic techniques are essential for isolating the final compounds with high purity for biological evaluation.

The flexibility of this synthetic approach is crucial, as it enables medicinal chemists to fine-tune the steric and electronic properties of the final molecules to enhance their interaction with biological targets.

Synthetic_Workflow Start Substituted Phenol Starting Material Nitro 7-Nitro-1,4-benzoxazepin-5-one Intermediate Start->Nitro Ring Formation & Nitration AminoCore 7-Amino-1,4-benzoxazepin-5-one Core Scaffold Nitro->AminoCore Nitro Group Reduction Deriv Diverse Final Derivatives AminoCore->Deriv N-Alkylation / Acylation (Derivatization) TNIK_Wnt_Pathway cluster_pathway Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Receptor Frizzled/LRP Receptor Wnt->Receptor Complex Destruction Complex (APC, Axin, GSK3β) Receptor->Complex inhibits betaCatenin β-catenin Complex->betaCatenin phosphorylates for degradation (OFF) TCF TCF/LEF betaCatenin->TCF translocates to nucleus TNIK TNIK TCF->TNIK recruits Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TNIK->Genes activates Proliferation Cancer Cell Proliferation & Migration Genes->Proliferation Inhibitor 7-Amino-1,4-benzoxazepin-5-one Derivative Inhibitor->TNIK INHIBITS

Caption: Inhibition of TNIK by derivatives blocks the Wnt pathway.

Structure-Activity Relationship (SAR) and In Vivo Efficacy

SAR studies have identified derivatives with potent TNIK inhibitory activity, with some compounds reaching IC₅₀ values in the nanomolar range. [3][4]Compound 21k from one study was identified as a highly potent and selective TNIK inhibitor (IC₅₀: 0.026 µM). [3][5][4]This compound also demonstrated excellent selectivity against a panel of over 400 other kinases. [3][4] Furthermore, these compounds have shown significant antitumor activity in vivo. In an HCT116 xenograft mouse model, potent derivatives effectively suppressed tumor growth and exhibited favorable pharmacokinetic profiles, marking them as promising lead compounds for further development. [3][5][4]

Compound/Derivative Target IC₅₀ (µM) Cancer Cell Line Reference
Derivative 21k TNIK 0.026 ± 0.008 HCT116 (Colorectal) [3][5][4]
Derivative 6f (General Cytotoxicity) 7.8 K-562 (Leukemia) [6][7]

| Derivative 11e | (General Cytotoxicity) | 10.5 | T-47D (Breast) | [6][7]|

Other studies on related benzoxazepine scaffolds have shown these compounds induce apoptosis (programmed cell death) through the activation of caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl2. [6]This apoptotic induction, combined with cell cycle arrest, underscores the multi-faceted anticancer potential of this structural class. [6]

Central Nervous System (CNS) and Neuroprotective Activity

The 1,4-benzoxazepine scaffold is not limited to oncology. The core structure is a key intermediate for compounds targeting neurological disorders. [2]Derivatives have been developed as potent and selective agonists for the serotonin 5-HT₁A receptor, a key target in the treatment of anxiety and depression. [8] These compounds have shown high affinity for the 5-HT₁A receptor with excellent selectivity over dopamine D₂ and α₁-adrenergic receptors. [8]This selectivity is critical for minimizing the side effects commonly associated with CNS drugs. [9]In preclinical models, select derivatives demonstrated significant neuroprotective activity, suggesting potential applications in treating conditions like cerebral ischemia. [8]Other related scaffolds have also been investigated for treating neurodegenerative diseases by activating pathways that reduce oxidative stress and alleviate microglial inflammation. [10]

Potential as Antimicrobial Agents

While direct studies on this compound derivatives are limited in this area, the broader class of benzoxazines has shown promising antimicrobial properties. [11]Synthetic benzoxazine derivatives have been evaluated for activity against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli) bacteria. [11]This suggests that the 1,4-benzoxazepine scaffold warrants investigation as a potential source of new antimicrobial agents, an area of critical need due to rising antibiotic resistance.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following protocols outline standard methodologies for evaluating the biological activity of these derivatives.

Protocol 1: In Vitro Anticancer Cell Viability Assay

This protocol is designed to determine the concentration at which a compound inhibits cancer cell growth by 50% (GI₅₀).

Principle: The assay measures the metabolic activity of viable cells. A tetrazolium salt (like WST-1 or MTT) is reduced by mitochondrial dehydrogenases in living cells to a colored formazan product, which can be quantified spectrophotometrically. The amount of color produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HCT116, MCF-7) in 96-well microtiter plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test derivative in DMSO. Create a series of dilutions in the appropriate cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle (DMSO) as a negative control and a known anticancer drug as a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Reagent Addition: Add 10 µL of WST-1 or a similar viability reagent to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression analysis to determine the GI₅₀/IC₅₀ value.

Cell_Viability_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Add Serial Dilutions of Test Compounds A->B C 3. Incubate for 48-72 hours B->C D 4. Add Cell Viability Reagent (e.g., WST-1) C->D E 5. Incubate for 2-4 hours D->E F 6. Measure Absorbance with Plate Reader E->F G 7. Calculate IC50 Value F->G

Caption: Workflow for a standard in vitro cell viability assay.

Conclusion and Future Outlook

Derivatives of this compound represent a highly promising class of molecules with diverse and potent biological activities. The scaffold has proven particularly fruitful in the development of selective TNIK inhibitors for colorectal cancer, demonstrating a clear mechanism of action and compelling in vivo efficacy. [3][5]Concurrently, its utility in developing selective CNS agents, such as 5-HT₁A agonists, highlights its versatility. [8] Future research should focus on:

  • Lead Optimization: Further refinement of the most potent anticancer derivatives to improve pharmacokinetic properties and reduce potential off-target effects.

  • Exploration of New Targets: Expanding the investigation into other cancer types and exploring the scaffold's potential against other kinases or biological targets.

  • CNS Development: Advancing neuroprotective derivatives into more complex preclinical models of neurological and neurodegenerative diseases. [12][10]* Antimicrobial Screening: Systematically screening a diverse library of these derivatives against a broad panel of pathogenic bacteria and fungi to validate their potential in this therapeutic area. [11] The robust synthetic accessibility and demonstrated potency of this scaffold ensure that it will remain a structure of significant interest in the field of drug discovery for years to come.

References

  • Al-Ostath, A., Abaulassad, R. A., Ghattas, M. A., Atatreh, N., & Al-Ktaifani, M. (2018). Identification of Some Benzoxazepines as Anticancer Agents Inducing Cancer Cell Apoptosis. PubMed. Available at: [Link]

  • Request PDF. (n.d.). Synthesis of new 7‐amino‐3,4‐dihydroquinolin‐2(1H)‐one‐peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Benzodiazepine. Available at: [Link]

  • Google Patents. (n.d.). US8680094B2 - 1, 4-benzoxazine compounds and derivatives thereof as therapeutic drugs for the treatment of neurodegenerative conditions.
  • (No author). (n.d.). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Available at: [Link]

  • PubMed Central. (n.d.). Synthesis and Anti-Cancer Activity of New Hydroxamic Acid Containing 1,4-Benzodiazepines. Available at: [Link]

  • Zhou, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of 3,4-dihydrobenzo[f]o[6][12]xazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma. Available at: [Link]3]xazepin-52H-one_derivatives_as_a_new_class_of_ROCK_inhibitors_for_the_treatment_of_glaucoma

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds. Available at: [Link]

  • MySkinRecipes. (n.d.). 7-Amino-3,4-dihydrobenzo[f]o[6][12]xazepin-5(2H)-one. Available at: [Link]

  • Kamei, K., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. PubMed. Available at: [Link]

  • PubMed. (2022). Discovery of 3,4-Dihydrobenzo[ f]o[6][12]xazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Available at: [Link]

  • (No author). (n.d.). Amino acids derived benzoxazepines: Design, synthesis and antitumor activity. Available at: [Link]

  • MDPI. (n.d.). Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. Available at: [Link]

  • ACS Publications. (2022). Discovery of 3,4-Dihydrobenzo[f]o[6][12]xazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2022). Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (n.d.). Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. Available at: [Link]

  • Bentham Science Publishers. (2017). Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives. Available at: [Link]

  • PubMed Central. (n.d.). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. Available at: [Link]

  • ACS Figshare. (2022). Discovery of 3,4-Dihydrobenzo[f]o[6][12]xazepin-5(2H)‑one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Available at: [Link]

  • ACS Publications. (2022). Discovery of 3,4-Dihydrobenzo[f]o[6][12]xazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. Journal of Medicinal Chemistry. Available at: [Link]

  • PubMed. (n.d.). Structure-Activity Relationships (SAR) studies of benzoxazinones, their degradation products and analogues. phytotoxicity on standard target species (STS). Available at: [Link]

  • ACS Publications. (2021). New Insights into the Structure−Activity Relationship and Neuroprotective Profile of Benzodiazepinone Derivatives of Neurounina‐1 as Modulators of the Na+/Ca2+ Exchanger. Available at: [Link]

  • YouTube. (2021). Structure Activity Relationship of Benzodiazepines || SAR in Medicinal Chemistry. Available at: [Link]

Sources

A Technical Guide to Novel Derivatives of 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the synthesis and derivatization of the 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one core, a privileged scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics. We will explore the synthetic pathways to access this core, strategies for diversification of the 7-amino position, and the emerging biological significance of its derivatives as anticonvulsants, and inhibitors of Traf2- and Nck-interacting kinase (TNIK) and Rho-associated protein kinase (ROCK).

Introduction: The 1,4-Benzoxazepin-5-one Scaffold - A Versatile Pharmacophore

The 1,4-benzoxazepin-5-one ring system is a key structural motif found in a variety of biologically active compounds. Its inherent conformational flexibility and the ability to present substituents in a defined three-dimensional space make it an attractive scaffold for interacting with diverse biological targets. The incorporation of an amino group at the 7-position provides a crucial handle for synthetic diversification, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.

Derivatives of this scaffold have demonstrated a broad spectrum of therapeutic potential, including applications in treating neurological disorders, cancer, and glaucoma.[1][2][3] This guide will focus on the practical aspects of synthesizing and derivatizing the this compound core to generate novel chemical entities with potential therapeutic value.

Synthesis of the Core Scaffold: this compound

The synthesis of the title compound is a multi-step process that begins with the construction of the 1,4-benzoxazepin-5-one ring system, followed by the introduction and subsequent reduction of a nitro group at the 7-position.

Synthesis of the 7-Nitro Precursor

A plausible and efficient route to the 7-amino core begins with the synthesis of its nitro-substituted precursor, 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one. This can be achieved through a multi-step sequence starting from readily available starting materials. A representative synthetic approach is outlined below.

Synthesis_of_7-Nitro_Precursor A 2-Amino-5-nitrophenol C 7-Nitro-2H-1,4-benzoxazin-3(4H)-one A->C Acylation B Chloroacetyl chloride B->C G Ethyl 2-(7-nitro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate C->G N-Alkylation D Base (e.g., K2CO3) D->C E Sodium hydride E->G F Ethyl bromoacetate F->G I 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one G->I Intramolecular Cyclization H Dieckmann condensation (e.g., NaOEt in Ethanol) H->I

Caption: Proposed synthetic route to 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one.

Experimental Protocol: Synthesis of 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (Proposed)

  • Synthesis of 7-Nitro-2H-1,4-benzoxazin-3(4H)-one: To a solution of 2-amino-5-nitrophenol in a suitable solvent (e.g., anhydrous tetrahydrofuran), an equimolar amount of chloroacetyl chloride is added dropwise at 0 °C in the presence of a base such as potassium carbonate. The reaction mixture is stirred at room temperature until completion. The resulting product is isolated by filtration and purified by recrystallization.

  • N-Alkylation: The 7-nitro-2H-1,4-benzoxazin-3(4H)-one is then N-alkylated using ethyl bromoacetate in the presence of a strong base like sodium hydride in an anhydrous solvent such as dimethylformamide (DMF). The reaction is typically carried out at room temperature.

  • Intramolecular Dieckmann Condensation: The resulting ester is subjected to an intramolecular Dieckmann condensation using a base such as sodium ethoxide in ethanol. The cyclization reaction affords the desired 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one. Acidic workup and purification by column chromatography yield the pure product.

Reduction to this compound

The final step in the synthesis of the core scaffold is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[1]

Reduction_to_Amine A 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one C This compound A->C Reduction B H2, Pd/C (or other reducing agents e.g., SnCl2, Fe/HCl) B->C

Caption: Reduction of the nitro precursor to the 7-amino core scaffold.

Experimental Protocol: Synthesis of this compound

A solution of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one in a suitable solvent (e.g., methanol or ethanol) is subjected to catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The catalyst is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the desired this compound. Alternative reducing agents such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid can also be employed.[3]

Derivatization Strategies at the 7-Amino Position

The 7-amino group serves as a versatile nucleophilic handle for a wide range of chemical transformations, enabling the synthesis of a diverse library of derivatives. The following sections detail key derivatization strategies.

Acylation: Formation of Amides

Acylation of the 7-amino group with various acylating agents is a straightforward method to introduce a wide array of substituents. This can be achieved using acid chlorides, acid anhydrides, or by coupling with carboxylic acids.

Acylation_Workflow A 7-Amino-3,4-dihydro-1,4- benzoxazepin-5(2H)-one D 7-Acylamino-3,4-dihydro-1,4- benzoxazepin-5(2H)-one A->D Acylation B Acylating Agent (R-COCl, (RCO)2O, or R-COOH + coupling agent) B->D C Base (e.g., pyridine, Et3N) C->D

Caption: General workflow for the acylation of the 7-amino group.

Experimental Protocol: General Procedure for Acylation

To a solution of this compound in an appropriate solvent (e.g., dichloromethane or pyridine) is added a base (e.g., triethylamine or pyridine). The mixture is cooled to 0 °C, and the desired acyl chloride or anhydride is added dropwise. The reaction is stirred at room temperature until completion. The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization. For carboxylic acids, standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) can be utilized.

Sulfonylation: Formation of Sulfonamides

The reaction of the 7-amino group with sulfonyl chlorides provides access to a variety of sulfonamide derivatives.

Experimental Protocol: General Procedure for Sulfonylation

To a solution of this compound in a suitable solvent such as pyridine or dichloromethane, the desired sulfonyl chloride is added at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed. The mixture is then diluted with a suitable organic solvent and washed sequentially with dilute acid, water, and brine. The organic layer is dried and concentrated to afford the crude sulfonamide, which can be purified by chromatography or recrystallization.

N-Alkylation: Formation of Secondary and Tertiary Amines

The 7-amino group can be alkylated to introduce various alkyl or arylalkyl substituents. Reductive amination is a common and effective method for this transformation.

Reductive_Amination_Workflow A 7-Amino-3,4-dihydro-1,4- benzoxazepin-5(2H)-one D 7-Alkylamino-3,4-dihydro-1,4- benzoxazepin-5(2H)-one A->D Reductive Amination B Aldehyde or Ketone (R1R2C=O) B->D C Reducing Agent (e.g., NaBH(OAc)3, NaBH3CN) C->D

Caption: General workflow for N-alkylation via reductive amination.

Experimental Protocol: General Procedure for Reductive Amination

A mixture of this compound and an aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent (e.g., dichloroethane or methanol) is stirred at room temperature. A reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride is then added portion-wise. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Biological Activities and Structure-Activity Relationships

Derivatives of this compound have shown promise in several therapeutic areas. The following sections summarize the key findings and available SAR data.

Anticonvulsant Activity

Several 7-substituted-1,4-benzoxazin-3(4H)-one derivatives, structurally related to our core, have been evaluated for their anticonvulsant properties. For instance, 7-(4-fluorobenzylamino)-2H-1,4-benzoxazin-3(4H)-one demonstrated potent activity in the maximal electroshock (MES) test with an ED50 value of 31.7 mg/kg.[1] This suggests that substitution at the 7-amino position with substituted benzyl groups is a promising strategy for developing novel anticonvulsant agents.

Table 1: Anticonvulsant Activity of 7-Substituted Benzoxazine/Benzoxazepine Analogs

CompoundR at 7-positionAnticonvulsant Activity (MES test, ED50 mg/kg)Reference
1 4-Fluorobenzylamino31.7[1]

Note: Data is for structurally related 1,4-benzoxazin-3(4H)-one analogs.

TNIK Inhibition for Anti-Colorectal Cancer Therapy

Derivatives of 3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one have been identified as a new class of inhibitors for Traf2- and Nck-interacting kinase (TNIK), a key protein in the Wnt/β-catenin signaling pathway implicated in colorectal cancer.[3] Extensive SAR studies have revealed that modifications at various positions of the benzoxazepinone scaffold can significantly impact inhibitory potency. One of the most active compounds identified, compound 21k from the cited study, exhibited an IC50 of 0.026 µM.[3]

Table 2: TNIK Inhibitory Activity of Substituted 3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one Derivatives

CompoundKey SubstitutionsTNIK IC50 (µM)Reference
21k (Specific substitutions from the study)0.026[3]

Note: The specific substitutions for compound 21k are detailed in the referenced publication and highlight the importance of specific aromatic and heterocyclic moieties for potent inhibition.

ROCK Inhibition for Glaucoma Treatment

The 3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one scaffold has also been explored for the development of Rho-associated protein kinase (ROCK) inhibitors, which are promising therapeutic agents for glaucoma.[6]

Table 3: ROCK Inhibitory Activity of 3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one Derivatives

CompoundKey SubstitutionsROCK I IC50 (nM)ROCK II IC50 (nM)Reference
12b (Specific substitutions from the study)933[6]

Note: The specific substitutions for compound 12b are detailed in the referenced publication and demonstrate the potential for achieving high potency and selectivity for ROCK isoforms.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a practical framework for accessing this core and for generating diverse libraries of derivatives through modifications at the 7-amino position. The promising biological activities observed for analogs in the areas of epilepsy, colorectal cancer, and glaucoma underscore the therapeutic potential of this compound class.

Future research efforts should focus on the detailed exploration of the structure-activity relationships for each therapeutic target. Systematic derivatization of the 7-amino group with a wide range of acyl, sulfonyl, and alkyl substituents, coupled with robust biological evaluation, will be crucial for identifying lead compounds with optimized potency, selectivity, and pharmacokinetic properties. The insights provided in this technical guide are intended to facilitate these endeavors and accelerate the discovery of new medicines based on the versatile 1,4-benzoxazepin-5-one scaffold.

References

  • Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER. (2023). [Link]

  • Piao, Z. T., Guan, L. P., Zhao, L. M., Piao, H. R., & Quan, Z. S. (2008). Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. European journal of medicinal chemistry, 43(6), 1216–1221. [Link]

  • 7-Amino-3,4-dihydrobenzo[f][4][5]oxazepin-5(2H)-one. MySkinRecipes. (n.d.). [Link]

  • Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst. RSC Publishing. (2021). [Link]

  • Discovery of 3,4-Dihydrobenzo[f][4][5]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. PubMed. (2022). [Link]

  • The synthesis of amines by hydrogenation of the corresponding nitro-compounds in the presence of catalysts is the most promising method. Journal of Chemical Technology and Metallurgy. (2018). [Link]

  • Preparation of Amines: Reduction of Oximes and Nitro Compounds. JoVE. (2023). [Link]

  • Solid-phase synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones. PubMed. (2003). [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. YouTube. (2016). [Link]

  • Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. (n.d.). [Link]

  • Synthesis of novel potential ROCK inhibitors and their antimigratory effects. ACG Publications. (2020). [Link]

  • Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action. PubMed. (n.d.). [Link]

  • Structure activity relationships of novel antiepileptic drugs. PubMed. (2014). [Link]

  • Synthesis and structure-activity relationship on anticonvulsant aryl semicarbazones. (n.d.). [Link]

Sources

Unlocking the Pharmacophore: 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS: 1022969-21-6) represents a high-value "privileged scaffold" in modern medicinal chemistry. While often categorized as a building block, its structural architecture—combining a rigid bicyclic core with a modifiable aniline handle—positions it as a critical precursor for next-generation kinase inhibitors (specifically PI3K isoforms), histone deacetylase (HDAC) inhibitors, and CNS-active agents.

This technical guide analyzes the therapeutic utility of this scaffold, detailing its application in Structure-Activity Relationship (SAR) campaigns and providing validated protocols for its derivatization into bioactive clinical candidates.

Chemical Biology & Structural Rationale[1][2][3]

The Privileged Scaffold Concept

The 1,4-benzoxazepin-5-one core mimics the turn motifs found in proteins (e.g.,


-turns), making it an excellent peptidomimetic. The specific placement of the amino group at the 7-position (on the fused benzene ring) is not arbitrary; it provides a vector for extending the molecule into deep hydrophobic pockets of enzymes or receptors without disrupting the binding pose of the heterocyclic core.
Key Pharmacophoric Features
  • Conformational Constraint: The seven-membered lactam ring restricts the rotation of the aromatic system, reducing the entropic penalty upon binding to a protein target.

  • H-Bonding Network: The lactam amide (N-H and C=O) and the ether oxygen serve as fixed anchor points for hydrogen bonding with residues like the "hinge region" in kinases.

  • The 7-Amino "Warhead" Handle: This primary amine is electronically coupled to the aromatic ring. It is sufficiently nucleophilic for acylation, alkylation, or Buchwald-Hartwig cross-coupling, allowing medicinal chemists to attach "cap groups" (for HDACs) or "tail groups" (for Kinases) to tune selectivity.

Primary Therapeutic Application: PI3K Isoform-Selective Inhibitors

The most potent application of the 7-amino-1,4-benzoxazepin-5-one scaffold lies in the development of Phosphoinositide 3-kinase (PI3K) inhibitors, particularly for oncology and autoimmune indications.

Mechanism of Action

Inhibitors derived from this scaffold typically function as ATP-competitive antagonists. The benzoxazepinone core occupies the adenine binding pocket. The 7-amino group allows for the attachment of aryl-sulfonamides or heteroaryl moieties that extend into the "affinity pocket" or interact with the "tryptophan shelf" (e.g., Trp760 in PI3K


), a strategy critical for achieving isoform selectivity (sparing PI3K

to reduce insulin resistance side effects).
SAR Logic: From Scaffold to Lead
  • Core Binding: The lactam interacts with the hinge region (Val851 in PI3K

    
     numbering).
    
  • Solvent Exposure: Substituents at the 4-position (lactam nitrogen) often face the solvent and modulate solubility (cLogP).

  • Selectivity Vector: The 7-amino position is derivatized to reach the inner hydrophobic cleft, differentiating between PI3K

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .
Visualization: PI3K Inhibitor Design Workflow

PI3K_Design cluster_mech Mechanism of Selectivity Scaffold 7-Amino-1,4-benzoxazepin-5-one (Core Scaffold) Step1 Step 1: N-Alkylation (Lactam N4 Position) Scaffold->Step1 Modulate Solubility (Solvent Front) Step2 Step 2: 7-Amino Derivatization (Suzuki/Buchwald/Amide Coupling) Step1->Step2 Install Selectivity Filter Target PI3K Selective Inhibitor (Clinical Candidate) Step2->Target Affinity Pocket Engagement

Figure 1: Strategic derivatization workflow for converting the 7-amino scaffold into a PI3K-selective inhibitor.

Secondary Application: HDAC Inhibition

The 7-amino group serves as an ideal attachment point for the Zinc-Binding Group (ZBG) required for Histone Deacetylase (HDAC) inhibition.

  • Cap Group: The benzoxazepinone core acts as the "Cap," sitting on the enzyme surface and providing steric bulk to select for specific HDAC isoforms (e.g., HDAC6 vs. HDAC1).

  • Linker: The 7-amino group is acylated with a varying chain length (usually alkyl or aryl).

  • ZBG: A hydroxamic acid or benzamide is attached at the end of the linker to chelate the active site Zinc ion.

Therapeutic Relevance:

  • Oncology: Reactivation of tumor suppressor genes via chromatin relaxation.

  • Neurodegeneration: HDAC6 selective inhibitors (derived from this scaffold) are being explored for Alzheimer's disease to promote tubulin stability.

Experimental Protocols

Protocol A: Derivatization via Buchwald-Hartwig Amination

Use this protocol to attach aryl groups to the 7-amino position for kinase inhibitor synthesis.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Aryl Halide: Ar-Br or Ar-I (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: XPhos or BINAP (4 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Charge a flame-dried Schlenk tube with the 7-amino scaffold, aryl halide, base, and catalyst/ligand mixture under Argon.

  • Solvation: Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Degassing: Sparge with Argon for 10 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

  • Reaction: Seal and heat to 100°C for 12–16 hours. Monitor by LC-MS for disappearance of the amine (M+H = 179.2).

  • Workup: Cool to room temperature, filter through a celite pad, and concentrate in vacuo.

  • Purification: Flash column chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: PI3K Kinase Activity Assay (ADP-Glo)

Use this protocol to validate the biological activity of the synthesized derivatives.

Materials:

  • Recombinant PI3K

    
     or PI3K
    
    
    
    enzyme.
  • Substrate: PIP2:PS lipid vesicles.

  • ATP (Ultrapure).

  • Detection: ADP-Glo Kinase Assay Kit (Promega).

Methodology:

  • Preparation: Dilute compounds in DMSO (serial dilution, 3-fold).

  • Incubation: Mix 2 µL of compound with 4 µL of PI3K enzyme in kinase buffer (50 mM HEPES pH 7.5, 3 mM MgCl2, 1 mM EGTA). Incubate for 15 min at RT.

  • Initiation: Add 4 µL of ATP/Lipid substrate mixture.

  • Reaction: Incubate for 60 min at RT.

  • Termination: Add 10 µL of ADP-Glo Reagent (depletes unconsumed ATP). Incubate 40 min.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.

  • Analysis: Plot RLU vs. log[Inhibitor] to determine IC50.

Quantitative Data Summary

The following table summarizes the impact of 7-amino modifications on biological activity based on scaffold class precedents.

Modification at 7-PositionTarget ClassPrimary EffectPredicted LogP Change
Free Amine (-NH2) PrecursorLow potency, high solubilityBaseline
Sulfonamide (-NH-SO2-Ar) PI3K InhibitorIncreases selectivity for PI3K

+1.5 to +2.5
Hydroxamic Linker (-NH-CO-R-CONHOH) HDAC InhibitorChelates Zinc in active site+0.5 to +1.0
Aryl Urea (-NH-CO-NH-Ar) Kinase (General)H-bond donor/acceptor to Glu/Asp+2.0 to +3.0

Structure-Activity Relationship (SAR) Visualization

This diagram illustrates the functional zones of the molecule for medicinal chemistry optimization.[1]

SAR_Map Core 7-Amino-1,4-benzoxazepin-5-one (Core Scaffold) Zone1 Lactam Nitrogen (N4) Solvent Interaction / Solubility (Alkylation Site) Core->Zone1 Zone2 7-Amino Group Selectivity Vector / Warhead Attachment (Acylation/Coupling) Core->Zone2 Zone3 Lactam Carbonyl (C5) Hinge Binder (H-Bond Acceptor) Core->Zone3 Zone4 Ether Oxygen (O1) Rigidification Element Core->Zone4

Figure 2: Functional map of the 7-amino-1,4-benzoxazepin-5-one scaffold highlighting sites for chemical modification.

References

  • Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a beta-sparing phosphoinositide 3-kinase inhibitor with high potency, selectivity, and favorable physicochemical properties. Journal of Medicinal Chemistry.

  • Heffron, T. P., et al. (2016). The Rational Design of Selective Benzoxazepin Inhibitors of the α-Isoform of Phosphoinositide 3-Kinase Culminating in the Identification of GDC-0326.[1] Journal of Medicinal Chemistry.

  • Stefaniak, M., & Olszewska, B. (2021).[2] 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. Archiv der Pharmazie.[2]

  • Selleck Chemicals. HDAC Inhibitors: Mechanism and Therapeutic Applications.

  • PubChem. this compound Compound Summary.

Sources

Technical Guide: The 7-Amino-1,4-Benzoxazepin-5-one Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one in modern drug discovery.

Executive Summary: The Privileged Scaffold

In the architecture of modern medicinal chemistry, the 1,4-benzoxazepin-5-one nucleus is classified as a "privileged scaffold." This designation refers to its inherent ability to bind to multiple, unrelated biological targets with high affinity.

The specific derivative, This compound , represents a high-value intermediate. The C7-amino group serves as a critical "exit vector," allowing chemists to grow the molecule into unexplored chemical space. Unlike the unsubstituted core, the 7-amino variant enables the construction of focused libraries targeting HDACs (Histone Deacetylases) , Kinases (e.g., TNIK, PI3K) , and GPCRs by mimicking peptide


-turns.

This guide provides a rigorous analysis of the synthesis, derivatization, and biological validation of this scaffold.

Structural Logic & Pharmacophore Mapping

The 1,4-benzoxazepine core mimics the


 and 

residues of a peptide

-turn. This conformational restriction forces the attached substituents into orientations that favor binding pockets often occupied by peptide loops in native proteins.
The "7-Amino" Vector

The position of the amine at C7 is strategic.

  • Geometric Orientation: It projects substituents into the solvent-exposed region of many ATP-binding pockets (in kinases) or the rim of the zinc-binding tunnel (in HDACs).

  • Electronic Effect: The amine is an electron-donating group (EDG) para to the ether oxygen (O1), modulating the electron density of the aromatic ring, which can influence

    
     stacking interactions with phenylalanine or tyrosine residues in target proteins.
    
Visualization: Scaffold Architecture

The following diagram illustrates the core numbering and the strategic role of the 7-amino handle.

BenzoxazepineScaffold Core 1,4-Benzoxazepin-5-one Core Pos7 7-Amino Group (The Handle) Core->Pos7 Derivatization Site Pos4 N4 Position (Secondary Diversity) Core->Pos4 Backbone Nitrogen Mimic Peptidomimetic (Beta-Turn) Core->Mimic Structural Function HDAC Inhibitors HDAC Inhibitors Pos7->HDAC Inhibitors Kinase Inhibitors (TNIK) Kinase Inhibitors (TNIK) Pos7->Kinase Inhibitors (TNIK) Conformational Control Conformational Control Pos4->Conformational Control

Figure 1: Structural deconstruction of the 7-amino-1,4-benzoxazepin-5-one scaffold showing key diversity points.

Synthetic Methodology (Self-Validating Protocol)

The synthesis of the 7-amino core is best achieved via a Mitsunobu-Cyclization-Reduction sequence. This route is superior to direct nucleophilic substitution due to higher regiocontrol and milder conditions.

Retrosynthetic Analysis

The 7-amino-1,4-benzoxazepine-5-one is traced back to 5-nitrosalicylic acid (2-hydroxy-5-nitrobenzoic acid).

  • C7 Origin: Corresponds to C5 of the salicylic acid (para to the phenol).

  • Ring Closure: Formed between the salicylate carboxyl and an ethylenediamine equivalent.

Detailed Protocol: Synthesis of the Core

Target: this compound

Step 1: Mitsunobu Etherification
  • Reagents: Methyl 5-nitrosalicylate (1.0 eq), N-Boc-ethanolamine (1.2 eq), Triphenylphosphine (PPh3, 1.5 eq), DIAD (1.5 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve Methyl 5-nitrosalicylate and PPh3 in THF at 0°C.

    • Add N-Boc-ethanolamine.

    • Add DIAD dropwise (maintain T < 5°C to prevent side reactions).

    • Stir at Room Temperature (RT) for 12h.

  • Validation: Monitor TLC (Hexane/EtOAc). Product spot is less polar than starting phenol.

Step 2: Deprotection & Cyclization[1]
  • Reagents: TFA (20% v/v in DCM), then Et3N (3.0 eq) in MeOH.

  • Procedure:

    • Treat the ether intermediate with TFA/DCM for 2h to remove the Boc group. Concentrate to dryness.

    • Redissolve the resulting ammonium salt in MeOH.

    • Add Et3N and reflux for 16h. The free amine attacks the methyl ester intramolecularly to close the lactam ring.

  • Observation: Precipitation of the cyclic product often occurs upon cooling.

Step 3: Nitro Reduction (The Critical Step)
  • Reagents: 10% Pd/C (10 wt%), Hydrogen gas (balloon), MeOH/THF (1:1).

  • Procedure:

    • Suspend the 7-nitro-benzoxazepine in MeOH/THF (solubility is low in pure MeOH).

    • Add Pd/C under inert atmosphere (N2).

    • Purge with H2 and stir vigorously for 4h.

    • Filter through Celite.

  • Validation (Self-Check):

    • LC-MS: Look for [M+H]+ peak shift corresponding to -30 Da (loss of O2, gain of H2? No: -NO2 to -NH2 is -46 + 16 = -30 mass shift).

    • NMR: Disappearance of the downfield aromatic protons of the nitro species; appearance of broad singlet (NH2) around 5.0 ppm.

Synthesis Workflow Diagram

SynthesisRoute Start Methyl 5-Nitrosalicylate Step1 Mitsunobu Coupling (N-Boc-ethanolamine) Start->Step1 Inter1 Linear Ether Intermediate Step1->Inter1 Step2 Boc Deprotection (TFA) & Cyclization (Et3N/Heat) Inter1->Step2 Inter2 7-Nitro-1,4-benzoxazepin-5-one Step2->Inter2 Step3 Pd/C Hydrogenation Inter2->Step3 Final 7-AMINO-1,4-BENZOXAZEPIN-5-ONE Step3->Final

Figure 2: Step-wise synthetic pathway from commercial starting materials to the target scaffold.

Medicinal Chemistry Applications

Once the 7-amino scaffold is synthesized, it serves as a substrate for high-value drug discovery campaigns.

Case Study: TNIK Inhibition (Colorectal Cancer)

Recent research (2022) has validated this scaffold as a potent inhibitor of TNIK (Traf2- and Nck-interacting protein kinase) , a key driver in Wnt-signaling dependent colorectal cancer.[2]

  • Mechanism: The benzoxazepine core binds in the ATP pocket.

  • Role of 7-Amino: The amine is derivatized with sulfonamides or ureas to reach the "sugar pocket" or solvent front, improving selectivity against other kinases.

  • Key Result: Derivatives showed IC50 values < 30 nM against TNIK.

Case Study: HDAC Inhibitors

The 7-amino group allows for the attachment of a "Linker + Zinc Binding Group (ZBG)" motif.

  • Design: Scaffold (Cap) — Linker (Alkyl/Aryl) — ZBG (Hydroxamic Acid).

  • Efficacy: These compounds act as "Cap" groups that occlude the entrance of the HDAC active site, while the linker reaches the catalytic Zinc ion.

Data Summary: Biological Impact
Target ClassDerivatization at N7Biological EffectReference
TNIK Kinase Sulfonamides / AmidesInhibition of Wnt signaling; Anti-proliferative in HCT116 cells.[1]
HDAC 1/6 Hydroxamic acid linkerEpigenetic modulation; Apoptosis induction in cancer lines.[2]
GPCRs Urea / ThioureaPeptidomimetic antagonist activity (e.g., CCK antagonists).[3]

Experimental Protocols for Library Generation

For researchers expanding this scaffold, the following general procedure for N7-acylation is recommended to generate a test library.

Protocol: Parallel Amide Coupling

  • Preparation: Dissolve 7-amino-1,4-benzoxazepin-5-one (0.1 mmol) in DMF (1 mL).

  • Activation: In a separate vial, mix the diverse Carboxylic Acid (0.12 mmol), HATU (0.12 mmol), and DIPEA (0.3 mmol) in DMF (0.5 mL). Shake for 10 min.

  • Coupling: Add the activated acid solution to the amine solution.

  • Conditions: Shake at RT for 12h.

  • Work-up: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF.

  • QC: Evaporate and analyze via LC-MS. Purity >90% is typical without chromatography for this core due to the clean reactivity of the aniline-like nitrogen.

References

  • Discovery of 3,4-Dihydrobenzo[f][1,4]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors. Journal of Medicinal Chemistry, 2022.[2]

  • Design and synthesis of a potent histone deacetylase inhibitor. Journal of Medicinal Chemistry, 2003. (Contextualizing the Cap-Linker-ZBG strategy).

  • 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. Archiv der Pharmazie, 2021.[3][4][5] (Broad review of the benzoxazepine class utility).

  • Solid-phase synthesis of tetrahydro-1,4-benzodiazepin-2-one derivatives. Molecular Diversity, 2000. (Methodology reference for similar heterocycles).

Sources

Methodological & Application

7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one Subtitle: A Privileged Peptidomimetic Scaffold for Epigenetic and Kinase Inhibitor Discovery

Executive Summary & Chemical Profile

This compound (hereafter 7-Amino-BZO ) is a bicyclic, pharmacologically "privileged" scaffold. In modern drug discovery, it serves as a conformationally restricted peptidomimetic, specifically mimicking the


-turn of peptide chains.

Its core value lies in its bifunctional orthogonality :

  • The 7-Amino Group (Aniline): A highly reactive nucleophile positioned to project substituents into solvent-exposed protein pockets (e.g., the "cap" region of HDAC inhibitors).

  • The 1,4-Benzoxazepine Core: A rigid template that locks the spatial orientation of substituents, improving binding entropy compared to flexible linear analogs.

Chemical Profile:

  • IUPAC Name: this compound

  • Molecular Formula: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 178.19 g/mol [1]

  • Key Physical Property: High melting point solid (>180°C); sparingly soluble in water, soluble in DMSO and DMF.

  • pKa: ~4.5 (Aniline nitrogen), ~14 (Amide nitrogen).

Application Note: Synthetic Access & Scalability

The synthesis of 7-Amino-BZO is a critical workflow for labs focusing on library generation. While the core is commercially available, in-house synthesis allows for the introduction of chirality at the 3-position (by using substituted amino alcohols) or variation at the aromatic ring.

Mechanistic Insight

The most robust route involves the construction of the 7-membered ring before unmasking the fragile aniline amine. We utilize a "Nitro-Reduction" strategy. The precursor, Methyl 2-hydroxy-5-nitrobenzoate , is alkylated with a protected amino-ethyl fragment. Subsequent deprotection triggers spontaneous or base-catalyzed intramolecular amidation (cyclization) to form the lactam. Finally, chemoselective reduction yields the 7-amino target.

Protocol 1: High-Purity Synthesis of 7-Amino-BZO

Objective: Gram-scale synthesis of the scaffold from commodity chemicals.

Reagents:

  • Methyl 2-hydroxy-5-nitrobenzoate (Starting Material)

  • 
    -Boc-2-aminoethyl bromide (Linker)
    
  • Potassium Carbonate (

    
    )
    
  • Trifluoroacetic acid (TFA)

  • Palladium on Carbon (10% Pd/C)[2]

  • Hydrogen gas (

    
    ) or Ammonium Formate
    

Step-by-Step Methodology:

  • Phenolic Alkylation (Ether Formation):

    • Dissolve Methyl 2-hydroxy-5-nitrobenzoate (1.0 eq) in DMF (0.5 M).

    • Add

      
       (2.0 eq) and stir for 15 min to form the phenoxide.
      
    • Add

      
      -Boc-2-aminoethyl bromide (1.2 eq) and heat to 60°C for 12 hours.
      
    • QC Check: TLC (Hexane:EtOAc 3:1) should show disappearance of the phenol.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (removes unreacted phenol). Dry and concentrate.

  • One-Pot Deprotection & Cyclization:

    • Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir at RT for 2 hours (removes Boc).

    • Concentrate to dryness (yields the TFA salt of the amine).

    • Redissolve in MeOH. Add

      
       (3.0 eq) and reflux for 6 hours. The free amine attacks the methyl ester, closing the 7-membered ring.
      
    • Observation: Product often precipitates as a pale yellow solid upon cooling.

  • Nitro Reduction (The Critical Step):

    • Suspend the 7-nitro-benzoxazepine intermediate in MeOH/THF (1:1).

    • Add 10% Pd/C (10 wt% loading).

    • Safety: Purge vessel with Nitrogen. Introduce

      
       balloon (1 atm). Stir vigorously at RT for 4 hours.
      
    • Alternative: For halogenated derivatives (to prevent dehalogenation), use

      
       in EtOH at 70°C.
      
    • Purification: Filter through Celite. Concentrate. Recrystallize from Ethanol.

Data Validation Standards:

Test Expected Result Pass Criteria
HPLC Purity Single peak at 254 nm >95% Area
1H NMR (DMSO-d6) Doublet at ~6.5 ppm (Ar-H ortho to NH2) Distinct integration of 2H for NH2 broad singlet

| LC-MS | [M+H]+ = 179.2 | Mass Error < 5 ppm |

Visualization: Synthetic Pathway & Logic

The following diagram illustrates the synthetic flow and the decision matrix for purification.

SynthesisWorkflow cluster_qc Quality Control Gates start Methyl 2-hydroxy- 5-nitrobenzoate alkylation Step 1: Alkylation (Boc-linker, K2CO3) start->alkylation deprotect Step 2: Deprotection (TFA/DCM) alkylation->deprotect cyclize Step 3: Cyclization (Base-mediated) deprotect->cyclize nitro_int Intermediate: 7-Nitro-BZO cyclize->nitro_int qc1 QC: NMR (Cyclization) cyclize->qc1 reduction Step 4: Reduction (Pd/C, H2) nitro_int->reduction final Target: 7-Amino-BZO reduction->final qc2 QC: LCMS (Reduction) reduction->qc2

Caption: Logical workflow for the synthesis of 7-Amino-BZO, highlighting the critical "Nitro-Reduction" gateway.

Application Note: Library Generation (SAR)

Context: The 7-amino group is the primary vector for Structure-Activity Relationship (SAR) exploration. In HDAC inhibitors, this nitrogen connects to the "Cap" group (often an aromatic ring) via an amide linker.

Selectivity Principle: The 7-amino group is an aniline (nucleophilic). The 4-position nitrogen is an amide/lactam (non-nucleophilic). Therefore, protecting the lactam nitrogen is unnecessary when reacting with electrophiles. This allows for rapid, protecting-group-free library synthesis.

Protocol 2: Parallel Amide Coupling (96-well format)

Objective: Synthesize a library of 7-amido-benzoxazepines.

  • Preparation:

    • Prepare a 0.1 M stock solution of 7-Amino-BZO in DMA (Dimethylacetamide).

    • Prepare 0.1 M stock solutions of various Carboxylic Acids (

      
      ).
      
  • Coupling Reaction (HATU Method):

    • To each well, add

      
       of Carboxylic Acid stock (1.0 eq).
      
    • Add

      
       of HATU solution (1.1 eq in DMA).
      
    • Add

      
       of DIPEA (3.0 eq). Shake for 10 mins to activate ester.
      
    • Add

      
       of 7-Amino-BZO stock (1.0 eq).
      
    • Seal and shake at 40°C for 16 hours.

  • Purification (SPE):

    • Use SCX-2 (Strong Cation Exchange) cartridges.

    • Load reaction mixture.[3][4] Wash with MeOH (removes acids/HATU byproducts).

    • Elute product with 2M

      
       in MeOH.
      
    • Note: The lactam is stable to ammonia elution; the product elutes as the free base.

Biological Context: HDAC & Kinase Inhibition[5][6][7]

7-Amino-BZO derivatives have shown potent activity in two major therapeutic areas:

  • HDAC Inhibition (Epigenetics):

    • Mechanism:[5][6][7] The benzoxazepine acts as the "Linker" and "Cap". When derivatized with a zinc-binding group (like hydroxamic acid or benzamide) at the 7-position, it fits into the HDAC active site tunnel.

    • Advantage:[8][5][7][9][10] The rigid 7-membered ring restricts the conformational freedom of the linker, reducing the entropic penalty of binding compared to flexible alkyl chains (e.g., SAHA/Vorinostat).

  • ROCK Inhibition (Glaucoma/Oncology):

    • Derivatives of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one have been identified as Rho-associated kinase (ROCK) inhibitors.[11]

    • Key Interaction: The lactam carbonyl (C=O) and NH often form hydrogen bonds with the kinase hinge region (Glu/Met residues).

Mechanism cluster_structure Structural Role drug 7-Amino-BZO Derivative target HDAC Active Site (Zn2+ Pocket) drug->target  Zinc Chelation   effect Inhibition of Deacetylation target->effect  Blockade   outcome Increased Histone Acetylation (Epigenetic Mark) effect->outcome  Cellular Response   cap Cap Group (Solvent Exposed) linker Benzoxazepine Core (Rigid Linker) cap->linker linker->drug  Scaffold   zbg Zinc Binding Group (Deep Pocket) linker->zbg

Caption: Mechanism of Action for Benzoxazepine-based HDAC Inhibitors.

References

  • Privileged Scaffolds in Drug Design: Evans, B. E., et al. "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists." Journal of Medicinal Chemistry31 , 2235–2246 (1988). Link

  • ROCK Inhibitors: Li, L., et al. "Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma."[11] Bioorganic & Medicinal Chemistry Letters45 , 128138 (2021).[11] Link

  • HDAC Inhibitor Design: Abdizadeh, T., et al. "Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation." Future Medicinal Chemistry16 , (2024).[12] Link

  • Solid-Phase Synthesis Analog: Ettmayer, P., et al. "Solid-phase synthesis of 7-acylamino-1,4-benzodiazepine-2,5-diones." Journal of Combinatorial Chemistry5 , 253-259 (2003).[3] Link

  • Anticancer Activity: Rodrigues, B.S., et al. "Benzoxazepin-purines with antitumour activity." European Journal of Medicinal Chemistry45 , 5096-5107 (2010). Link

Sources

Introduction: Scaffolding a Path from Intermediate to Investigational Compound

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Preclinical In Vivo Evaluation of 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

This compound is a heterocyclic compound belonging to the benzoxazepine class.[1] While primarily documented as a key intermediate in medicinal chemistry, its core structure is integral to a range of biologically active molecules.[2] Derivatives of this scaffold have demonstrated significant pharmacological potential, including activity against neurological disorders such as epilepsy and promising anti-cancer properties through the inhibition of novel pathways.[2][3][4] Specifically, related benzoxazepine derivatives have been investigated as potent inhibitors of Traf2- and Nck-interacting protein kinase (TNIK), a target in the Wnt/β-catenin signaling pathway implicated in colorectal cancer.[4] Furthermore, the broader class of compounds containing a seven-membered ring, such as benzodiazepines and benzothiazepines, are well-established modulators of the central nervous system (CNS).[5][6]

This guide provides a comprehensive framework for the initial in vivo characterization of this compound. The experimental design detailed herein is structured to logically progress from fundamental safety and pharmacokinetic profiling to preliminary efficacy screening in relevant disease models. The objective is to generate a foundational dataset to guide future development decisions, whether proceeding down a CNS or oncology-focused therapeutic path.

Section 1: Foundational Compound Assessment & Formulation

Rationale: Before any animal is dosed, the test article's identity, purity, and solubility must be rigorously established. An inappropriate or poorly characterized formulation can invalidate an entire in vivo study. This phase ensures that the observed effects are attributable to the compound itself and that the dosing solution is stable and delivers the intended concentration.

Protocol 1: Physicochemical Characterization & Dose Vehicle Screening

  • Purity Verification:

    • Confirm the purity of the test compound batch using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). Purity should ideally be >95%.

    • Verify the compound's identity using ¹H-NMR and high-resolution mass spectrometry (HRMS).

  • Solubility Assessment:

    • Determine the compound's solubility in a panel of common, biocompatible dose vehicles. This is a critical step for ensuring the compound can be administered effectively.

    • Procedure:

      • Prepare saturated solutions of the test compound in various vehicles (e.g., Saline, 5% Dextrose in Water (D5W), 0.5% Methylcellulose, 10% DMSO / 40% PEG400 / 50% Saline).

      • Equilibrate the solutions for 24 hours at room temperature with agitation.

      • Centrifuge to pellet undissolved solid.

      • Analyze the supernatant by a qualified analytical method (e.g., HPLC) to determine the concentration.

  • Formulation Selection & Stability:

    • Select the simplest vehicle that achieves the desired concentration for the highest planned dose. For initial studies, oral (PO) and intraperitoneal (IP) are common routes.

    • Assess the stability of the final formulation at the intended storage temperature (e.g., 4°C) and at room temperature for the expected duration of the experiment (e.g., 8 hours).

Section 2: Initial Safety & Tolerability Assessment

Rationale: The primary goal of preclinical safety evaluation is to identify a safe starting dose for subsequent studies and to characterize potential target organs for toxicity.[7] An acute toxicity study provides the first in vivo indication of the compound's safety profile and helps establish the Maximum Tolerated Dose (MTD). The OECD 423 guideline (Acute Toxic Class Method) is an ethical and efficient approach that uses a minimal number of animals.[8][9]

Protocol 2: Acute Oral Toxicity Study (Adapted from OECD 423)

  • Objective: To determine the acute toxicity profile and estimate the LD50 cutoff value.

  • Animal Model: Female Sprague-Dawley rats (8-10 weeks old). Females are often chosen as they can be slightly more sensitive.[10]

  • Methodology: This is a stepwise procedure using 3 animals per step.[8]

    • Dose Selection: Based on in vitro cytotoxicity data or literature on similar compounds, select a starting dose from the OECD fixed levels: 5, 50, 300, or 2000 mg/kg.[10] If no data exists, a starting dose of 300 mg/kg is common.

    • Administration: Dose a group of 3 fasted female rats with the starting dose via oral gavage.

    • Observation:

      • Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.

      • Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and CNS effects (e.g., tremors, convulsions, lethargy).

      • Record body weight just prior to dosing and on days 7 and 14.

    • Decision Logic: The outcome of the first step determines the next step, as defined by the OECD 423 guideline. For example, if 2 or 3 animals die at 300 mg/kg, the next step would be to dose a new group of 3 animals at 50 mg/kg. If no mortality occurs, a higher dose may be tested.

  • Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings at the end of the 14-day observation period.

Table 1: Example Clinical Observation Scoring for Acute Toxicity

Score Observation Category Description
0 Normal No observable abnormalities.
1 Mild Slight changes in activity, posture, or respiration; fully reversible.
2 Moderate Pronounced lethargy, tremors, piloerection; animal is conscious.

| 3 | Severe | Convulsions, loss of righting reflex, labored breathing; humane endpoint. |

Section 3: Pharmacokinetic (PK) Profiling

Rationale: Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile is fundamental. A pharmacokinetic study reveals how much of the drug gets into the bloodstream, how long it stays there, and how it is cleared. This information is essential for designing rational dosing schedules for efficacy studies. Benzoxazepine and related derivatives can have complex pharmacokinetic profiles, sometimes involving first-pass metabolism.[11]

Protocol 3: Single-Dose Pharmacokinetic Study in Mice

  • Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½) following a single administration.

  • Animal Model: Male CD-1 mice (8-10 weeks old). Mice are a common choice for initial PK due to their smaller size and faster metabolism.

  • Dosing Groups:

    • Group 1 (Intravenous, IV): 1-2 mg/kg. The IV group is crucial for determining absolute bioavailability.

    • Group 2 (Oral, PO): 10-20 mg/kg. The oral dose should be higher to account for potential poor absorption.

  • Methodology:

    • Administer the compound to each group (n=3-4 mice per time point).

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points.

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for quantifying the compound in plasma, following FDA M10 guidance.[12][13]

    • The method must meet acceptance criteria for accuracy, precision, selectivity, and stability.[14]

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Table 2: Example Blood Sampling Schedule for PK Study

Route Dose Time Points (hours post-dose)
IV 2 mg/kg 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24

| PO | 20 mg/kg | 0.25, 0.5, 1, 2, 4, 6, 8, 24 |

Section 4: Preliminary Pharmacodynamic (PD) & Efficacy Screening

Rationale: Based on the activities of structurally related compounds, a dual-path screening approach is logical. One path investigates potential CNS effects, while the other explores anti-cancer activity. This strategy efficiently probes the most likely therapeutic applications.

Path A: Central Nervous System (CNS) Activity Screening

Causality: The benzoxazepine core is present in molecules with known anticonvulsant and CNS-modulating properties.[3][5] Therefore, an initial screen for neuroactivity and potential motor impairment is a logical first step.

Protocol 4A: Rotarod Test for Motor Coordination and Neurotoxicity

  • Principle: This test assesses motor coordination and balance. A compound causing sedation or motor impairment will reduce the time an animal can stay on a rotating rod. It is a standard method for evaluating neurotoxicity.[3]

  • Animal Model: Male CD-1 mice.

  • Methodology:

    • Training: Train mice on the rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes) for 2-3 days until they achieve a stable baseline performance.

    • Dosing: Administer the test compound (e.g., at three dose levels determined from the acute toxicity study) or vehicle via IP or PO route.

    • Testing: Place the mice on the rotarod at various time points post-dose (e.g., 30, 60, 120 minutes) and record the latency to fall.

  • Endpoints: Time (in seconds) spent on the rod. A significant decrease compared to the vehicle group indicates potential neurotoxic or sedative effects.

Protocol 4B: Maximal Electroshock (MES) Seizure Test

  • Principle: The MES test is a widely used model to screen for anticonvulsant activity against generalized tonic-clonic seizures.[3] Protection in this model suggests potential efficacy for epilepsy.

  • Animal Model: Male CD-1 mice.

  • Methodology:

    • Dosing: Administer the test compound or vehicle at various doses. A known anticonvulsant (e.g., phenytoin) should be used as a positive control.

    • Induction: At the time of predicted peak effect (determined from PK data, or typically 30-60 minutes post-IP dose), induce a seizure by delivering a brief electrical stimulus via corneal or ear-clip electrodes.

    • Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Endpoints: The primary endpoint is the percentage of animals protected from tonic hindlimb extension. The data can be used to calculate an ED50 (the dose effective in 50% of animals).

Path B: Anti-Cancer Activity Screening

Causality: Derivatives of the 3,4-dihydrobenzo[f][2][4]oxazepin-5(2H)-one scaffold have shown potent and selective inhibition of TNIK, a kinase in the Wnt signaling pathway, and demonstrated in vivo antitumor activity in a colorectal cancer (CRC) xenograft model.[4] This provides a strong rationale for evaluating the parent compound in a similar context.

Protocol 4B: Human Tumor Xenograft Study

  • Principle: This model assesses the ability of a compound to inhibit the growth of human tumors implanted in immunodeficient mice.

  • Animal Model: Athymic Nude or SCID mice.

  • Methodology:

    • Cell Implantation: Subcutaneously implant human colorectal cancer cells (e.g., HCT116) into the flank of each mouse.

    • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomization & Dosing: Randomize mice into treatment groups (Vehicle, Test Compound at 2-3 dose levels, Positive Control). Administer treatment daily (or as determined by PK data) via the selected route (e.g., PO).

    • Monitoring: Measure tumor volume with calipers 2-3 times per week. Monitor animal body weight and general health as indicators of toxicity.

  • Endpoints:

    • Primary: Tumor growth inhibition (TGI).

    • Secondary: Body weight changes, clinical signs of toxicity.

    • Exploratory: At the end of the study, tumors can be harvested for biomarker analysis (e.g., Western blot for downstream targets of the Wnt pathway).

Visualization of Workflows and Pathways

Overall In Vivo Experimental Workflow

The following diagram illustrates the logical progression of the proposed studies, from initial characterization to divergent efficacy screening.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vivo Characterization cluster_2 Phase 3: Efficacy Screening cluster_3 Phase 4: Decision A Compound Characterization (Purity, Solubility, Stability) B Pharmacokinetics (PK) (IV & PO Dosing) A->B Informs Formulation & Dose Selection C Acute Toxicity (MTD) (OECD 423) A->C Informs Formulation & Dose Selection D CNS Activity Screen B->D Informs Dosing Regimen E Oncology Screen B->E Informs Dosing Regimen C->D Informs Max Dose C->E Informs Max Dose D1 Rotarod Test (Motor Coordination) D->D1 D2 MES Test (Anticonvulsant) D->D2 E1 Xenograft Model (e.g., HCT116) E->E1 F Go / No-Go Decision Lead Optimization D1->F D2->F E1->F G Wnt Wnt Ligand Receptor Frizzled/LRP5/6 Receptor Complex Wnt->Receptor Activates BetaCatenin β-Catenin Receptor->BetaCatenin Stabilizes TCF TCF/LEF BetaCatenin->TCF Co-activates TNIK TNIK TCF->TNIK Interacts with TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TNIK->TargetGenes Phosphorylates TCF, Promotes Transcription Proliferation Tumor Cell Proliferation TargetGenes->Proliferation Compound Benzoxazepine Derivative Compound->TNIK Inhibits

Caption: Simplified Wnt/β-catenin pathway and the potential role of TNIK.

Conclusion

This application guide outlines a systematic and robust approach for the initial in vivo assessment of this compound. By integrating pharmacokinetics, acute toxicology, and hypothesis-driven efficacy screening, this experimental plan is designed to efficiently generate the critical data needed to determine if this chemical scaffold warrants further investigation as a potential therapeutic agent for either CNS disorders or oncology. The outcomes of these studies will provide a solid, evidence-based foundation for subsequent lead optimization and more extensive preclinical development.

References

  • MySkinRecipes. 7-Amino-3,4-dihydrobenzo[f]o[2][4]xazepin-5(2H)-one. [Link]

  • PubMed. Synthesis of novel 7-benzylamino-2H-1,4-benzoxazin-3(4H)-ones as anticonvulsant agents. [Link]

  • Wikipedia. Benzodiazepine. [Link]

  • PubMed. Discovery of 3,4-Dihydrobenzo[f]o[2][4]xazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. [Link]

  • ResearchGate. (PDF) Synthesis, In Vitro Profiling, and In Vivo Evaluation of Benzohomoadamantane-Based Ureas for Visceral Pain: A New Indication for Soluble Epoxide Hydrolase Inhibitors. [Link]

  • PharmaTimes. Oxford Drug Design reports major in vivo milestone for novel cancer therapy. [Link]

  • Spasov A.A., Smirnova L.A., Iezhitsa I.N., Sergeeva S.A., Ozerov A.A. (2002). Pharmacokinetic of benzimidazole derivatives. [Link]

  • Taylor & Francis Online. Identification of novel HIF2α inhibitors: a structure-based virtual screening approach. [Link]

  • National Center for Biotechnology Information (PMC). Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • National Center for Biotechnology Information (NCBI). New Modeling Approaches for Nervous System Disorders. [Link]

  • National Center for Biotechnology Information (PMC). Advancements in small molecule drug design: A structural perspective. [Link]

  • MDPI. Designing an In Vivo Preclinical Research Study. [Link]

  • ResearchGate. A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. [Link]

  • National Toxicology Program. OECD Test Guideline 423. [Link]

  • National Center for Biotechnology Information (PMC). Pharmacological Activities of Aminophenoxazinones. [Link]

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • PubMed. Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. [Link]

  • Pacific BioLabs. PRECLINICAL TOXICOLOGY. [Link]

  • Stanford University. Small Molecule Drug Prototyping. [Link]

  • National Institutes of Health (NIH). Synthesis of Novel 2,3-Dihydro-1,5-Benzothiazepines as α-Glucosidase Inhibitors: In Vitro, In Vivo, Kinetic, SAR, Molecular Docking, and QSAR Studies. [Link]

  • ResearchGate. Amino acids derived benzoxazepines: Design, synthesis and antitumor activity. [Link]

  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. [Link]

  • ResearchGate. (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [Link]

  • U.S. Department of Health and Human Services (HHS). Bioanalytical Method Validation for Biomarkers Guidance. [Link]

  • Syncrosome. CNS Preclinical Disease Models - Parkinson & Stroke. [Link]

  • ResearchGate. (PDF) 3,4-Dihydro-2H-1,3-benzoxazines and their oxo-derivatives - Chemistry and bioactivities. [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation. [Link]

  • MDPI. Amino Acids in the Development of Prodrugs. [Link]

  • U.S. Food and Drug Administration (FDA). Step 2: Preclinical Research. [Link]

  • Der Pharma Chemica. 1, 5-Benzothiazepine: As Potential Biologically Active Agent. [Link]

  • MDPI. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. [Link]

  • ResearchGate. (PDF) Animal and Translational Models for CNS Drug Discovery: Neurological Disorders. [Link]

  • Auxochromofours. FDA Toxicology Studies & Drug Approval Requirements. [Link]

  • ResolveMass. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • U.S. Food and Drug Administration (FDA). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Zendudest's Substack. Why animal models are useful for CNS drug discovery: Part 1. [Link]

  • Scribd. OECD Acute Oral Toxicity Guidelines. [Link]

  • PubMed Central. In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. [Link]

  • YouTube. Acute Toxicity Studies | OECD 420 and OECD 423. [Link]

  • National Toxicology Program. OECD Test Guideline 401 - Acute Oral Toxicity (1987). [Link]

Sources

Application Note: Purification Strategies for 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

The compound 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a critical scaffold in medicinal chemistry, serving as the primary aniline intermediate for the synthesis of BET bromodomain inhibitors (e.g., JQ1, Molibresib).[1][2] Its purity is paramount because the subsequent step often involves a sensitive cyclocondensation (e.g., triazole ring formation) where aniline impurities can lead to difficult-to-separate side products.[1][2]

This guide details three purification workflows designed to address the specific physicochemical properties of this molecule: its oxidation sensitivity (aniline moiety) and its amphiphilic nature (lactam core).

Key Chemical Properties:

  • Functional Groups: Primary Aniline (Basic, pKa ~4.0), Lactam (Neutral/Weakly Acidic), Ether.[1]

  • Solubility: Soluble in DMSO, DMF, warm Ethanol, Ethyl Acetate.[1] Sparingly soluble in Water, Hexanes.[1][2]

  • Stability: Prone to oxidation (browning) upon prolonged air exposure.[2] Store at 2–8°C under inert gas.

Purification Decision Matrix

Select the appropriate workflow based on your crude yield and purity profile.

PurificationMatrix Start Crude Reaction Mixture (Post-Reduction) Check Assess Purity (TLC/LC-MS) Start->Check HighPurity High Purity (>85%) Main impurity: Catalyst/Salts Check->HighPurity Clean Conversion LowPurity Low Purity (<85%) Impurity: Unreacted Nitro/Side Products Check->LowPurity Complex Mixture MethodA Method A: Acid-Base Extraction (Standard Protocol) HighPurity->MethodA Remove Salts MethodC Method C: Flash Chromatography (DCM/MeOH Gradient) LowPurity->MethodC Isolate Product MethodB Method B: Recrystallization (Ethanol/Water) MethodA->MethodB If >98% required

Figure 1: Decision matrix for selecting the optimal purification strategy based on crude material quality.

Method A: Acid-Base Extraction (The "Workhorse" Protocol)

Best For: Removing non-basic impurities (unreacted nitro precursors, neutral side products) and inorganic salts.[2] Principle: Exploits the basicity of the 7-amino group to pull the product into the aqueous phase as a salt, washing away non-basic organics, then recovering the free base.[1]

Reagents
  • Acid Phase: 1M or 2M Hydrochloric Acid (HCl).[2]

  • Base Phase: 2M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃).[2]

  • Organic Solvents: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[2]

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[2]

Step-by-Step Protocol
  • Dissolution: Dissolve the crude solid in Ethyl Acetate (10 mL/g). If solubility is poor, use a 10% Methanol/DCM mixture.[1][2]

  • Acid Extraction:

    • Transfer organic layer to a separatory funnel.[2]

    • Extract with 1M HCl (3 x 10 mL/g).[2]

    • Mechanism:[3][4][5][6] The aniline (7-NH₂) is protonated to form the water-soluble hydrochloride salt.[1][2] The lactam remains neutral.[1]

    • Crucial Step: Keep the Aqueous Layer (contains product). Keep the Organic Layer (contains impurities) only until QC confirms product location.

  • Organic Wash:

    • Wash the combined acidic aqueous layers with fresh Ethyl Acetate (1 x 10 mL/g) to remove entrained neutral impurities. Discard this organic wash.

  • Basification:

    • Cool the acidic aqueous phase to 0–5°C (ice bath) to prevent decomposition during exotherm.

    • Slowly adjust pH to >10 using 2M NaOH or sat.[2] NaHCO₃.

    • Observation: The solution will become cloudy as the free amine precipitates.[1]

  • Final Extraction:

    • Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 15 mL/g).

    • Combine organic extracts.[2]

  • Drying & Concentration:

    • Wash with Brine (saturated NaCl).[2]

    • Dry over Anhydrous Na₂SO₄ for 15 minutes.

    • Filter and concentrate in vacuo to yield the off-white solid.[1][2]

Method B: Recrystallization (High Purity)

Best For: Final polishing to achieve >99% purity for biological assays or crystallography.[2] Solvent System: Ethanol/Water or Methanol/Water.[2]

Protocol
  • Reflux: Suspend the semi-pure solid in absolute Ethanol (5 mL/g). Heat to reflux (approx. 78°C).[2]

  • Solubilization: If solid remains, add Ethanol dropwise until fully dissolved.

    • Note: If a dark residue remains undissolved, filter the hot solution through a Celite pad to remove oxidized polymers.[1]

  • Nucleation: Remove from heat. Add warm Water dropwise until a faint turbidity persists.

  • Crystallization: Re-heat slightly to clear the solution, then allow it to cool slowly to room temperature.

  • Maturation: Place at 4°C for 4–12 hours.

  • Isolation: Filter the crystals and wash with cold 20% Ethanol/Water. Dry under high vacuum.[2]

Method C: Flash Column Chromatography

Best For: Complex mixtures where Acid-Base extraction fails (e.g., presence of amphoteric impurities).[2]

Parameters
  • Stationary Phase: Silica Gel (230–400 mesh).[2]

  • Mobile Phase: Dichloromethane (DCM) : Methanol (MeOH).[2]

  • Modifier: 1% Triethylamine (Et₃N) or Ammonium Hydroxide (NH₄OH).[2]

    • Why? The amine moiety interacts strongly with acidic silanols on silica, causing "tailing."[1] The base modifier suppresses this interaction.[1]

Gradient Table
Column Volume (CV)% DCM% MeOHRemarks
0–2100%0%Elute non-polar impurities
2–598%2%Baseline stabilization
5–1595%5%Product Elution (Typical)
15–2090%10%Flush polar residues

Process Visualization: Acid-Base Workflow

AcidBaseFlow Crude Crude Mixture (in EtOAc) AcidExt Add 1M HCl (Extraction) Crude->AcidExt Sep1 Phase Separation AcidExt->Sep1 OrgLayer1 Organic Layer (Neutral Impurities) Sep1->OrgLayer1 Discard AqLayer1 Aqueous Layer (Product-HCl Salt) Sep1->AqLayer1 Keep Basify Basify (pH > 10) (NaOH/NaHCO3) AqLayer1->Basify Ext2 Extract with EtOAc Basify->Ext2 Sep2 Phase Separation Ext2->Sep2 AqLayer2 Aqueous Layer (Salts) Sep2->AqLayer2 Discard OrgLayer2 Organic Layer (Free Amine Product) Sep2->OrgLayer2 Keep Dry Dry (Na2SO4) & Concentrate OrgLayer2->Dry Final Pure Product (7-Amino-benzoxazepinone) Dry->Final

Figure 2: Logical flow of the Acid-Base extraction protocol, highlighting the critical phase-switching of the amine.

Quality Control & Validation

TestAcceptance CriteriaMethod Note
HPLC Purity > 95% (Area)UV @ 254 nm. C18 Column.[2][7] ACN/Water gradient.
1H NMR Consistent StructureCheck for absence of EtOAc (singlet ~2.0 ppm) and Ethanol.
Appearance Off-white to pale yellow solidDark brown indicates oxidation.[2]
Melting Point 190–195°C (Dec.)Value varies by specific derivative; compare to standard.[2]

Troubleshooting:

  • Low Recovery: Check the pH of the aqueous layer during basification.[1] It must be >10 to fully deprotonate the aniline.[1]

  • Emulsions: Common in Step 5.[2] Add Brine or a small amount of Methanol to break the emulsion.[1] Filtering through Celite can also help.[2]

References

  • Filippakopoulos, P., et al. (2010).[1][2] Selective inhibition of BET bromodomains.[2][4][8][9] Nature, 468(7327), 1067–1073.[1][8] Link

    • Context: Foundational paper describing JQ1 and the general synthetic route for benzoxazepine-based BET inhibitors.[1][2]

  • Syeda, S. S., Jakkaraj, S., & Georg, G. I. (2015).[1][10] Scalable syntheses of the BET bromodomain inhibitor JQ1.[1][4][9][10] Tetrahedron Letters, 56(23), 3354–3357.[1][10] Link

    • Context: Detailed process chemistry improvements, explicitly discussing purification of benzodiazepine intermediates via precipitation/trituration rather than chrom
  • PubChem Compound Summary. (n.d.). This compound.[1][2][11] National Center for Biotechnology Information.[2] Link

    • Context: Verification of chemical structure and identifiers (CAS 1022969-21-6).[2]

  • Baud, M. G., et al. (2016).[2] Chemical biology of bromodomain inhibition: The key role of the benzoxazepine scaffold.[1] Journal of Medicinal Chemistry.[2] Link

    • Context: Discusses the structural activity relationship (SAR) and synthesis of various 7-substituted benzoxazepines.

Sources

Application Note: 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one in Neuropharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS: 1022969-21-6) represents a "privileged scaffold" in modern neuropharmacology. Unlike non-specific heterocycles, this moiety possesses a unique 7-membered lactam ring fused to a benzene core, offering distinct conformational restriction that mimics peptide turns.

Its primary utility lies as a high-value intermediate for synthesizing selective Histone Deacetylase 6 (HDAC6) inhibitors and GABA/Glutamate receptor modulators . The C7-amino group serves as a critical "exit vector" for Structure-Activity Relationship (SAR) expansion, allowing researchers to attach zinc-binding groups (ZBGs) or lipophilic caps essential for blood-brain barrier (BBB) penetration.

This guide details the derivatization, biological validation, and BBB-permeability assessment of this scaffold for neurotherapeutic development.

Mechanism of Action & Rationale

The HDAC6 Connection in Neurodegeneration

While the scaffold itself is pharmacologically quiescent, its derivatives are potent modulators of HDAC6. Unlike class I HDACs (which affect gene transcription), HDAC6 is cytoplasmic and regulates the acetylation of non-histone proteins like


-tubulin  and Hsp90 .
  • Mechanism: Inhibition of HDAC6 preserves acetylated

    
    -tubulin, enhancing microtubule stability. This facilitates axonal transport of mitochondria and clearance of misfolded proteins (e.g., A
    
    
    
    , Tau) via the aggresome-autophagy pathway.
  • Therapeutic Goal: Neuroprotection in Alzheimer’s Disease (AD), Parkinson’s Disease (PD), and Charcot-Marie-Tooth disease.

Pathway Visualization

The following diagram illustrates the conversion of the 7-amino scaffold into an active inhibitor and its downstream neuroprotective effects.

HDAC6_Pathway Scaffold 7-Amino-Benzoxazepinone (Scaffold) Deriv Urea/Hydroxamate Derivative Scaffold->Deriv Derivatization (C7-Amino) HDAC6 HDAC6 Enzyme (Cytoplasmic) Deriv->HDAC6 Inhibits Tubulin alpha-Tubulin (Deacetylated) HDAC6->Tubulin Deacetylates AcTubulin alpha-Tubulin (Acetylated) Tubulin->AcTubulin Inhibition blocks deacetylation Transport Axonal Transport Restoration AcTubulin->Transport Stabilizes MTs Neuroprot Neuroprotection (AD/PD Models) Transport->Neuroprot Clears Aggregates

Figure 1: Mechanism of Action. The 7-amino scaffold is derivatized to inhibit HDAC6, leading to tubulin acetylation and restoration of axonal transport.

Chemical Derivatization Protocol

Objective: Functionalize the C7-amino group to create a library of potential CNS-active agents. The most common modification is the formation of a urea linkage connecting the scaffold to a "Cap" group (for potency) or a hydroxamic acid (for zinc binding).

Protocol A: Urea Linkage Synthesis (Library Generation)

This reaction creates a stable urea bridge, common in potent HDAC6 inhibitors.

Reagents:

  • This compound (1.0 equiv)[1]

  • Isocyanates (R-NCO) (1.1 equiv) (e.g., Phenyl isocyanate for lipophilicity)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (catalytic)

Step-by-Step:

  • Preparation: Dissolve 1.0 mmol of the 7-amino scaffold in 5 mL of anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Addition: Cool the solution to 0°C. Dropwise add 1.1 mmol of the appropriate isocyanate.

  • Catalysis: Add 2 drops of TEA.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Work-up: The product often precipitates as a urea derivative. Filter the solid. If no precipitate, wash with water, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from EtOH or purify via flash chromatography.

Critical Checkpoint: Verify the disappearance of the amine peak (~3400 cm⁻¹) and appearance of urea carbonyl (~1650 cm⁻¹) via IR or NMR.

In Vitro Validation: HDAC6 Selectivity Assay

Objective: Confirm that the synthesized derivative selectively inhibits HDAC6 over the nuclear isoform HDAC1 (to avoid hematological toxicity).

Experimental Setup
  • Assay Type: Fluorometric Activity Assay.

  • Substrate: Fluorogenic peptide from p53 residues (RHKK(Ac)AMC).

Protocol:

  • Reagent Prep: Prepare Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    ).
    
  • Enzyme Incubation:

    • Well A: HDAC6 recombinant enzyme + Test Compound (0.1 nM – 10

      
      M).
      
    • Well B: HDAC1 recombinant enzyme + Test Compound.

    • Control: Enzyme + Vehicle (DMSO).

  • Reaction: Incubate at 37°C for 30 minutes.

  • Substrate Addition: Add 50

    
    M fluorogenic substrate. Incubate for 30 minutes.
    
  • Development: Add Developer Solution (Trypsin/Trichostatin A) to stop the reaction and release the fluorophore.

  • Readout: Measure Fluorescence (Ex/Em = 360/460 nm).

Data Analysis: Calculate


 for both isoforms.
  • Target Profile: HDAC6

    
     < 50 nM; Selectivity Index (HDAC1/HDAC6) > 100.
    

BBB Permeability Assessment (PAMPA-BBB)

Rationale: A neuroactive scaffold is useless if it cannot cross the Blood-Brain Barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is the industry standard for early-stage screening.

Protocol:

  • Membrane: Use a PVDF filter plate (0.45

    
    m).
    
  • Lipid Solution: Dissolve Porcine Brain Lipid extract (20 mg/mL) in Dodecane.

  • Coating: Apply 4

    
    L of lipid solution to the membrane of the donor plate.
    
  • Donor Well: Add 200

    
    L of test compound (10 
    
    
    
    M in PBS, pH 7.4).
  • Acceptor Well: Add 200

    
    L of PBS (pH 7.4) to the acceptor plate.
    
  • Sandwich: Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate at 25°C for 18 hours in a humidity chamber (saturated atmosphere to prevent evaporation).

  • Quantification: Separate plates and measure concentration in both wells using UV-Vis spectroscopy or LC-MS/MS.

Calculation:



  • Success Criteria:

    
     cm/s indicates high BBB permeability.
    

Physicochemical Profile & SAR Summary

The following table summarizes the core properties of the 7-amino scaffold compared to optimal CNS drug requirements.

Property7-Amino-BenzoxazepinoneCNS Drug IdealStatus
Molecular Weight 178.19 g/mol < 450Excellent (Allows heavy derivatization)
cLogP ~0.82.0 – 4.0Low (Needs lipophilic "Cap" addition)
H-Bond Donors 2 (Amine, Amide)< 3Good
H-Bond Acceptors 3< 7Good
PSA (Polar Surface Area) ~55 Ų< 90 ŲOptimal
SAR Logic Diagram

SAR_Logic Core Benzoxazepinone Core (Conformational Constraint) Pos7 Position 7 (Amino) EXIT VECTOR Core->Pos7 Primary Site Pos1 Position 1 (Nitrogen) Secondary Modification Core->Pos1 Optional Site Mod1 Urea/Amide Linker (H-Bonding Network) Pos7->Mod1 Derivatize Mod2 Hydrophobic Cap (BBB Penetration) Mod1->Mod2 Add Mod3 Zinc Binding Group (If targeting HDAC) Mod1->Mod3 Add

Figure 2: Structure-Activity Relationship (SAR) strategy. The 7-amino position is the primary vector for introducing functional diversity.

References

  • Review of Benzoxazepines in CNS Discovery: Title: 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. Source: PubMed (2021). URL:[Link]

  • HDAC Inhibitor Mechanism: Title: Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation.[2] Source: Proc Natl Acad Sci U S A (1999). URL:[Link]

  • Benzoxazepinone Synthesis & Activity: Title: Synthesis and Activity Evaluation of Novel Benzoxazepinone Derivatives as Potential Inhibitors of Glycogen Phosphorylase. Source: Molecules (2025).[3][4] URL:[Link]

  • Scaffold Relevance to CNS: Title: Modular synthesis of thirty lead-like scaffolds suitable for CNS drug discovery. Source: Semantic Scholar (2017). URL:[Link][4]

  • PAMPA-BBB Methodology: Title: PAMPA-BBB: A high throughput method for screening drugs' BBB permeability. Source: Nature Protocols (2007). URL:[Link]

Sources

Application Notes and Protocols for the Analysis of 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. It serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly those targeting neurological disorders.[1] Its unique benzoxazepine core makes it a valuable scaffold for the development of novel therapeutics.[1] Accurate and reliable analytical methods are paramount for ensuring the purity, stability, and overall quality of this intermediate and any subsequent active pharmaceutical ingredients (APIs).

This comprehensive guide provides detailed application notes and protocols for the analytical characterization of this compound. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for quality control and research applications.

Physicochemical Properties

A foundational understanding of the compound's properties is essential for method development.

PropertyValueSource
Molecular FormulaC₉H₁₀N₂O₂
Molecular Weight178.19 g/mol
CAS Number1022969-21-6
Physical FormPale-yellow to Yellow-brown Solid
Storage Conditions2-8°C, protected from light, dry, sealed

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for quantifying it in various sample matrices. A reversed-phase method is generally suitable for a compound of this polarity.

Causality Behind Experimental Choices
  • Reversed-Phase Chromatography: The presence of a non-polar benzene ring and a more polar amino group and lactam ring suggests that reversed-phase chromatography will provide good retention and separation from non-polar and highly polar impurities.

  • C18 Column: A C18 column is a versatile and robust choice for the initial method development for a wide range of small molecules.

  • UV Detection: The aromatic ring in the molecule is a chromophore, making UV detection a sensitive and straightforward method for quantification. The optimal wavelength should be determined by a UV scan of a standard solution.

  • Mobile Phase: A gradient of acetonitrile (a common organic modifier) and water with a buffer (e.g., phosphate or acetate) or an acid modifier (e.g., formic acid or trifluoroacetic acid) is chosen to ensure good peak shape and resolution of the main component from any potential impurities. The acidic modifier helps to protonate the amino group, leading to more consistent retention and improved peak symmetry.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Prepare Standard/Sample Solution System Equilibrate HPLC System Sample->System MobilePhase Prepare Mobile Phases A & B MobilePhase->System Inject Inject Sample System->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Quantify Quantify and Assess Purity Integrate->Quantify

Caption: High-level workflow for HPLC analysis.

Detailed HPLC Protocol

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (≥98%)

  • Methanol (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

2. Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in 10.0 mL of diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.

4. Chromatographic Conditions:

ParameterSetting
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm (or optimal wavelength)
Gradient ProgramTime (min)
0
15
20
20.1
25

5. System Suitability:

  • Inject the working standard solution six times.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

6. Analysis Procedure:

  • Inject the diluent (blank) to ensure no carryover.

  • Inject the working standard solution.

  • Inject the sample solution.

  • Calculate the purity by the area percent method.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling

LC-MS is a powerful technique for confirming the identity of this compound and for identifying potential impurities. The high sensitivity and selectivity of mass spectrometry allow for the detection of trace-level components.[2]

Causality Behind Experimental Choices
  • Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar molecules like the target compound, which is expected to readily form protonated molecules [M+H]⁺ in the positive ion mode.

  • Triple Quadrupole or High-Resolution Mass Spectrometry (HRMS): A triple quadrupole instrument can be used for targeted analysis and quantification (Selected Ion Monitoring - SIM or Multiple Reaction Monitoring - MRM), while an HRMS instrument (e.g., TOF or Orbitrap) provides accurate mass measurements for unequivocal formula determination of the parent compound and any impurities.

  • LC Conditions: The HPLC method described above can be directly coupled to the mass spectrometer, as the mobile phase is volatile and compatible with ESI.

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data_ms Data Analysis LC_Inject Inject Sample LC_Separate Chromatographic Separation LC_Inject->LC_Separate Ionize Electrospray Ionization (ESI) LC_Separate->Ionize Analyze Mass Analysis (e.g., TOF) Ionize->Analyze Detect_MS Ion Detection Analyze->Detect_MS Extract_TIC Extract Total Ion Chromatogram Detect_MS->Extract_TIC Identify Identify [M+H]⁺ and Impurities Extract_TIC->Identify

Caption: Workflow for LC-MS based identification.

Detailed LC-MS Protocol

1. Instrumentation:

  • LC-MS system (e.g., Agilent, Waters, Thermo Fisher Scientific) equipped with an ESI source.

  • The same LC system and column as described in the HPLC section.

2. Mass Spectrometer Settings (Example for HRMS):

ParameterSetting
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Gas Temperature325 °C
Gas Flow8 L/min
Nebulizer Pressure35 psig
Mass Range50-500 m/z
Data AcquisitionFull Scan

3. Analysis Procedure:

  • Infuse a standard solution directly into the mass spectrometer to optimize the source parameters and confirm the m/z of the protonated molecule ([C₉H₁₀N₂O₂ + H]⁺ = 179.0815).

  • Perform an LC-MS run using the HPLC conditions.

  • Extract the ion chromatogram for m/z 179.0815 to identify the peak corresponding to the target compound.

  • Analyze the mass spectra of other peaks in the chromatogram to identify potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the atoms in the molecule. For structurally similar compounds, NMR is a standard characterization technique.[3]

Causality Behind Experimental Choices
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC): These experiments are used to establish correlations between protons (COSY) and between protons and their directly attached carbons (HSQC), aiding in the complete assignment of the signals.[4]

  • Solvent: A deuterated solvent that can dissolve the compound without interfering with its signals is required. DMSO-d₆ is a common choice for compounds with exchangeable protons (like those on the amino group and amide).

Detailed NMR Protocol

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

2. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

3. Data Acquisition:

  • Acquire a ¹H NMR spectrum.

  • Acquire a ¹³C NMR spectrum.

  • If necessary for full assignment, acquire 2D spectra such as COSY and HSQC.

4. Expected ¹H NMR Signals (in DMSO-d₆):

  • Aromatic protons (likely in the 6-8 ppm region).

  • Amine protons (NH₂) (broad signal, chemical shift can vary).

  • Amide proton (NH) (broad signal).

  • Methylene protons (-CH₂-CH₂-) adjacent to the oxygen and nitrogen atoms (likely in the 3-5 ppm region).

5. Expected ¹³C NMR Signals (in DMSO-d₆):

  • Carbonyl carbon (C=O) (likely in the 160-180 ppm region).

  • Aromatic carbons (in the 100-150 ppm region).

  • Methylene carbons (-CH₂-) (in the 40-70 ppm region).

Conclusion

The analytical methods outlined in this guide provide a comprehensive framework for the quality control and characterization of this compound. The combination of HPLC for purity and quantification, LC-MS for identity confirmation and impurity profiling, and NMR for definitive structural elucidation ensures a thorough understanding of the material's properties. These protocols are intended as a starting point and should be validated for their intended use in any specific laboratory setting.

References

  • Vertex AI Search. Complete Characterization of a Lysine-Linked Antibody Drug Conjugate by Native LC/MS Intact Mass Analysis and Peptide Mapping. Not available online.
  • ResearchGate. Synthesis of new 7‐amino‐3,4‐dihydroquinolin‐2(1H)‐one‐peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities | Request PDF. [Link]

  • Vertex AI Search. Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. Not available online.
  • IOSR Journal. Synthesis of novel amino acid derivative of 7-AVCA. [Link]

  • PubMed Central. UHPLC-MS/MS-Based Identity Confirmation of Amino Acids Involved in Response to and Side Effects from Antiseizure Medications. [Link]

  • PubMed. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. [Link]

  • MySkinRecipes. 7-Amino-3,4-dihydrobenzo[f][5][6]oxazepin-5(2H)-one. [Link]

  • PubChem. 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. [Link]

  • Agilent. Amino acid analysis. [Link]

  • PMC. One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction. [Link]

  • PubChem. 7-Aminoflunitrazepam. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Benzisothiazolinone (BIT) on Newcrom R1 Column. [Link]

  • ResearchGate. Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. [Link]

  • Beilstein Journals. Ready access to 7,8-dihydroindolo[2,3-d][5]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. [Link]

  • ResearchGate. 1 H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo... [Link]

  • PubChem. 7-Aminonitrazepam. [Link]

  • Agilent. Analysis of Amino Acids by HPLC. [Link]

  • ScienceDirect. Amino acids derived benzoxazepines: Design, synthesis and antitumor activity. [Link]

  • MDPI. Recent Synthesis, Characterization, and Pharmacological Evaluation of Multifunctional Hemorphins Containing Non-Natural Amino Acids with Potential Biological Importance. [Link]

  • ResearchGate. Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. [Link]

Sources

Application Notes & Protocols for High-Throughput Screening with 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one core, from which 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one is derived, represents a privileged scaffold in medicinal chemistry. Derivatives have demonstrated significant therapeutic potential, notably as potent and selective inhibitors of Traf2- and Nck-interacting protein kinase (TNIK), a key regulator in the Wnt/β-catenin signaling pathway implicated in colorectal cancer (CRC).[3] This guide provides a comprehensive framework for designing and executing a high-throughput screening (HTS) campaign to identify novel inhibitors of TNIK from a compound library based on this versatile benzoxazepinone scaffold. We present detailed protocols for a primary biochemical assay using Homogeneous Time-Resolved Fluorescence (HTRF®) and a secondary, orthogonal AlphaLISA® assay, complete with methodologies for assay validation, data analysis, and hit confirmation.

Introduction: The Benzoxazepinone Scaffold as a Kinase Inhibitor Template

The this compound is a key synthetic intermediate for creating diverse chemical libraries.[1] Its parent structure, the benzoxazepine ring system, is a recognized pharmacophore present in various bioactive molecules, including anti-cancer and anti-convulsant agents.[4] Recent research has highlighted the potential of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as highly selective inhibitors of TNIK, a serine/threonine kinase.[3] TNIK is a critical downstream effector of the Wnt signaling pathway, which is frequently dysregulated in CRC and other malignancies.[3] The discovery of lead compounds with potent TNIK inhibitory activity (IC50 values in the nanomolar range) and significant anti-tumor effects in preclinical models makes this scaffold an exceptional starting point for a targeted drug discovery campaign.[3]

High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits" that modulate a specific biological target.[2][5] This document outlines a robust HTS workflow designed to identify novel TNIK inhibitors derived from the this compound core.

The HTS Workflow: A Multi-Assay Strategy for Hit Identification

A successful HTS campaign relies on a tiered approach to minimize false positives and negatives, ensuring that resources are focused on the most promising candidates. Our proposed workflow integrates a highly sensitive primary biochemical screen with an orthogonal secondary assay to confirm activity and eliminate artifacts.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Lead Generation Compound_Library Benzoxazepinone Derivative Library Primary_Assay Primary HTS: TNIK HTRF Assay (Single Concentration) Compound_Library->Primary_Assay Primary_Hits Initial 'Hits' Primary_Assay->Primary_Hits Dose_Response Dose-Response (IC50) Curve using HTRF Assay Primary_Hits->Dose_Response Secondary_Assay Secondary Assay: TNIK AlphaLISA (Orthogonal Confirmation) Dose_Response->Secondary_Assay Confirmed_Hits Confirmed Hits Secondary_Assay->Confirmed_Hits SAR_Studies Structure-Activity Relationship (SAR) Studies Confirmed_Hits->SAR_Studies Cell_Assay Cell-Based Assay (e.g., Target Engagement, Viability) Confirmed_Hits->Cell_Assay

Caption: Tiered HTS workflow for identifying TNIK inhibitors.

Primary Screening: HTRF Kinase Assay

Assay Principle

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology ideal for HTS, combining Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection (TR-FRET).[6][7] In our proposed TNIK assay, a biotinylated substrate peptide and an anti-phospho-substrate antibody labeled with a fluorescent acceptor are used. The kinase reaction is initiated with ATP. A detection mixture containing Streptavidin-Europium cryptate (donor) and the labeled antibody (acceptor) is then added. If the substrate is phosphorylated by TNIK, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer and a specific FRET signal from the acceptor, which is measured after a time delay to reduce background fluorescence.[8][9][10]

HTRF_Principle cluster_0 No Inhibition (High TNIK Activity) cluster_1 Inhibition (Low TNIK Activity) TNIK_active Active TNIK P_Substrate Phosphorylated Biotin-Substrate TNIK_active->P_Substrate phosphorylates ATP_active ATP ATP_active->P_Substrate ADP_active ADP ATP_active->ADP_active Substrate_active Biotin-Substrate Substrate_active->P_Substrate Eu SA-Eu Cryptate (Donor) P_Substrate->Eu binds Ab_Acceptor Ab-Acceptor P_Substrate->Ab_Acceptor binds Eu->Ab_Acceptor FRET FRET High TR-FRET Signal Ab_Acceptor->FRET Inhibitor Inhibitor (Benzoxazepinone) TNIK_inhibited Inactive TNIK Inhibitor->TNIK_inhibited binds & inhibits Substrate_inhibited Biotin-Substrate TNIK_inhibited->Substrate_inhibited no phosphorylation ATP_inhibited ATP ATP_inhibited->Substrate_inhibited No_FRET Low TR-FRET Signal Substrate_inhibited->No_FRET

Caption: Principle of the TNIK HTRF inhibition assay.

Materials and Reagents
ReagentSupplierPurpose
Recombinant Human TNIKCommercial VendorEnzyme source
Biotinylated Peptide SubstrateCommercial VendorKinase substrate
Anti-Phospho-Substrate AbCommercial VendorSpecific detection of phosphorylation
Europium Cryptate (SA-Eu)Commercial VendorHTRF Donor
Acceptor (e.g., d2, XL665)Commercial VendorHTRF Acceptor
ATPSigma-AldrichCo-factor
Assay Buffer (e.g., HEPES)In-house prep.Reaction medium
StaurosporineSigma-AldrichPositive control inhibitor
DMSOSigma-AldrichCompound solvent
384-well low-volume platesGreiner Bio-OneAssay plate
Detailed Protocol: Primary HTS

This protocol is optimized for a 384-well plate format. All additions should be performed with automated liquid handlers for consistency.[5]

  • Compound Plating:

    • Prepare a 10 mM stock of each benzoxazepinone derivative in 100% DMSO.

    • Using an acoustic dispenser, transfer 25 nL of each test compound into the wells of a 384-well assay plate.

    • For controls, dispense 25 nL of DMSO (negative control, 0% inhibition) and 25 nL of a potent inhibitor like Staurosporine (positive control, 100% inhibition).

  • Enzyme/Substrate Addition:

    • Prepare a 2X enzyme/substrate mix in assay buffer containing recombinant TNIK and the biotinylated peptide substrate. The final concentration should be determined during assay development (e.g., 2 nM TNIK, 200 nM substrate).

    • Dispense 10 µL of this mix into each well.

    • Gently mix the plate and incubate for 15 minutes at room temperature to allow compounds to interact with the enzyme.

  • Initiate Kinase Reaction:

    • Prepare a 2X ATP solution in assay buffer. The final concentration should be at or near the Km for TNIK to ensure sensitivity to competitive inhibitors.

    • Dispense 10 µL of the 2X ATP solution to all wells to start the reaction.

    • Seal the plate, centrifuge briefly, and incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the HTRF detection mix containing SA-Europium cryptate and the anti-phospho-antibody-acceptor conjugate in detection buffer.

    • Dispense 20 µL of the detection mix to all wells to stop the reaction.

    • Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible microplate reader, measuring emission at both the acceptor and donor wavelengths (e.g., 665 nm and 620 nm).

    • Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.

Assay Validation: The Z'-Factor

Before initiating the full screen, the assay must be validated to ensure it is robust and reliable. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[11][12] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls.

Z'-Factor Formula: Z' = 1 - (3σp + 3σn) / |μp - μn|[13]

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[14][15]
0 to 0.5Marginal assay; may require optimization.[14]
< 0Unsuitable assay; significant overlap between controls.[11][14]

An assay with a Z'-factor consistently above 0.5 is considered validated for screening.

Secondary Screening: AlphaLISA Kinase Assay

Assay Principle

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is an orthogonal, bead-based technology used to confirm hits from the primary screen.[16][17] It relies on the diffusion of singlet oxygen from a Donor bead to an Acceptor bead when brought into proximity.[18] In this kinase assay, a biotinylated substrate is captured by Streptavidin-coated Donor beads. A phosphorylation-specific antibody is conjugated to AlphaLISA Acceptor beads.[16] In the presence of TNIK activity, the phosphorylated substrate bridges the two beads. Upon laser excitation of the Donor bead, singlet oxygen is generated, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal.[17][18]

Detailed Protocol: Hit Confirmation

This protocol is designed for dose-response analysis of primary hits.

  • Compound Plating:

    • Perform serial dilutions of the primary "hit" compounds in DMSO.

    • Transfer 25 nL of each concentration into a 384-well plate.

  • Kinase Reaction:

    • Follow steps 2 and 3 from the HTRF protocol (Section 3.3) to perform the kinase reaction in the presence of the serially diluted compounds.

  • Detection:

    • Prepare a mix of Streptavidin-Donor beads and anti-phospho-Acceptor beads in AlphaLISA buffer. Note: This step should be performed under subdued light.

    • Add 20 µL of the bead mixture to each well.

    • Seal the plate, protect from light, and incubate for 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on an AlphaLISA-compatible microplate reader.

Data Analysis and Interpretation

  • Primary Screen Analysis:

    • Normalize the raw HTRF ratio data for each plate.

    • Calculate the percent inhibition for each test compound: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

    • A "hit" is typically defined as a compound that exhibits inhibition greater than a set threshold (e.g., >50% inhibition or >3 standard deviations from the negative control mean).

  • Dose-Response Analysis:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

  • Hit Prioritization:

    • Confirmed hits are those that show a clear dose-response relationship in both the primary and secondary assays.

    • Prioritize hits based on potency (low IC50), maximal inhibition, and initial structure-activity relationship (SAR) insights. These compounds will proceed to further cell-based and mechanistic studies.[19]

Troubleshooting Common HTS Issues

IssuePotential CauseSuggested Solution
Low Z'-Factor (<0.5) High data variability, low signal-to-background.Optimize reagent concentrations (enzyme, substrate, ATP). Check for reagent instability. Verify liquid handling precision.
High False Positive Rate Compound interference (autofluorescence, light scattering).Use an orthogonal assay (e.g., AlphaLISA). Perform counter-screens to identify promiscuous inhibitors.
High False Negative Rate Assay conditions not sensitive enough.Lower ATP concentration to Km. Ensure compound concentration is sufficient to see an effect.
Plate Edge Effects Uneven temperature or evaporation during incubation.Use humidified incubators. Avoid using the outer wells of the plate for samples.

References

  • 7-Amino-3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one - MySkinRecipes. Available at: [Link]

  • Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells - PMC - PubMed Central. Available at: [Link]

  • Amino acids derived benzoxazepines: Design, synthesis and antitumor activity. Available at: [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Available at: [Link]

  • On HTS: Z-factor. Available at: [Link]

  • HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR - Celtarys Research. Available at: [Link]

  • Discovery of 3,4-Dihydrobenzo[ f][1][2]oxazepin-5(2 H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects - PubMed. Available at: [Link]

  • Fluorescence Polarization Detection | BMG LABTECH. Available at: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. Available at: [Link]

  • High-throughput screening (HTS) | BMG LABTECH. Available at: [Link]

  • Assay Guidance Manual - NCBI Bookshelf - NIH. Available at: [Link]

  • Z-factor - Wikipedia. Available at: [Link]

  • High-throughput computational screening and in vitro evaluation identifies 5-(4-oxo-4H-3,1-benzoxazin-2-yl) - PubMed Central. Available at: [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. Available at: [Link]

  • Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors - idUS. Available at: [Link]

  • HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES - EU-OPENSCREEN. Available at: [Link]

  • Cell-based assays in high-throughput mode (HTS) - BioTechnologia. Available at: [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. Available at: [Link]

  • Fluorescence Polarization Assays - YouTube. Available at: [Link]

  • Assay performance and the Z'-factor in HTS - Drug Target Review. Available at: [Link]

  • High-Throughput Screening: today's biochemical and cell-based approaches - PubMed. Available at: [Link]

  • Synthesis of new 1,3,4-benzotriazepin-5-one derivatives and their biological evaluation as antitumor agents - PubMed. Available at: [Link]

  • Working principle of the AlphaLISA assay. Acceptor beads bind to the... - ResearchGate. Available at: [Link]

  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PubMed Central. Available at: [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research. Available at: [Link]

  • Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - MDPI. Available at: [Link]

  • HTRF technology on Microplate Readers - BMG Labtech. Available at: [Link]

  • The Z prime value (Z´) | BMG LABTECH. Available at: [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. Available at: [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres. Available at: [Link]

  • An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p - PMC - PubMed Central. Available at: [Link]

  • Implementing AlphaLISA™ SureFire® Ultra™ Technology - YouTube. Available at: [Link]

  • Design, synthesis and biological evaluation of benzoxazolinone-containing 1,3,4-thiadiazoles as TNF-α inhibitors - PubMed Central. Available at: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. Available at: [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening - PMC - NIH. Available at: [Link]

  • A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Available at: [Link]

  • Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran - IU Indianapolis ScholarWorks. Available at: [Link]

  • Fluorescence polarization immunoassay - Wikipedia. Available at: [Link]

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. Available at: [Link]

Sources

Step-by-step synthesis of 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This application note details the optimized synthetic protocol for 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (CAS: 1022969-21-6).[1] This bicyclic heterocycle serves as a critical "privileged scaffold" in drug discovery, particularly for the development of kinase inhibitors, histone deacetylase (HDAC) inhibitors, and CNS-active agents.

Unlike benzodiazepines, the 1,4-benzoxazepine core incorporates an oxygen atom at the 1-position, altering the lipophilicity and hydrogen-bonding potential of the pharmacophore.[1] The 7-amino functionality provides a versatile handle for late-stage diversification via acylation, reductive amination, or palladium-catalyzed cross-coupling.[1]

Property Data
IUPAC Name This compound
CAS Number 1022969-21-6
Molecular Formula C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol
Core Scaffold 1,4-Benzoxazepin-5-one
Key Functionality Primary aniline (Pos. 7), Lactam (Pos.[1][2] 5)

Strategic Retrosynthesis & Pathway Design

To ensure high purity and scalability, a convergent strategy is employed. The synthesis is disconnected at the lactam bond (intramolecular amidation) and the ether linkage.[3]

Mechanistic Logic:

  • The Core Construction: The 7-membered ring is most efficiently closed via intramolecular attack of a primary amine on a benzoate ester. This dictates the use of a salicylic acid derivative as the backbone.

  • Regioselectivity: Starting with methyl 5-nitrosalicylate ensures the nitrogen is pre-installed at the correct position (meta to the phenol, para to the carbonyl) without requiring messy nitration of the formed heterocycle.

  • Safety & Yield: A stepwise alkylation-cyclization approach is preferred over direct condensation with aminoethanol to avoid polymerization and ensure controlled ring closure.[1]

Retrosynthesis Target 7-Amino-3,4-dihydro- 1,4-benzoxazepin-5(2H)-one Intermediate 7-Nitro-3,4-dihydro- 1,4-benzoxazepin-5(2H)-one Target->Intermediate Nitro Reduction (H2, Pd/C) Precursor Methyl 2-(2-aminoethoxy)- 5-nitrobenzoate Intermediate->Precursor Cyclization (-MeOH) StartingMaterials Methyl 5-nitrosalicylate + N-Boc-2-bromoethylamine Precursor->StartingMaterials O-Alkylation (Sn2)

Figure 1: Retrosynthetic disconnection showing the conversion of commercially available salicylate to the target scaffold.[1][3]

Detailed Experimental Protocol

Stage 1: Scaffold Assembly (Alkylation & Cyclization)

This stage constructs the 1,4-benzoxazepine ring. We utilize N-Boc-2-bromoethylamine to prevent side reactions during the alkylation of the phenol.[1]

Reagents & Parameters:

Reagent Equiv. Role
Methyl 5-nitrosalicylate 1.0 Limiting Reagent
N-Boc-2-bromoethylamine 1.2 Alkylating Agent
Potassium Carbonate (K₂CO₃) 2.0 Base (Proton Scavenger)
DMF (Anhydrous) Solvent Reaction Medium (0.2 M)

| Trifluoroacetic Acid (TFA) | Excess | Deprotection Agent |[1][3]

Protocol:

  • O-Alkylation:

    • Charge a reaction vessel with Methyl 5-nitrosalicylate (1.0 eq) and anhydrous DMF.

    • Add K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to generate the phenoxide anion.

    • Add N-Boc-2-bromoethylamine (1.2 eq) dropwise.[1]

    • Heat the mixture to 60°C and monitor by TLC/LC-MS (approx. 4-6 hours) until the starting phenol is consumed.

    • Workup: Dilute with water, extract with Ethyl Acetate (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.[3] (Purification via silica gel chromatography is recommended if purity <90%).[3]

  • Deprotection & Cyclization (One-Pot):

    • Dissolve the alkylated intermediate in Dichloromethane (DCM).[3]

    • Add TFA (20% v/v) and stir at room temperature for 1 hour to remove the Boc group.

    • Concentrate the solution to dryness to remove excess TFA.

    • Redissolve the residue (primary amine salt) in Methanol.[3]

    • Add Triethylamine (Et₃N, 3.0 eq) to neutralize the salt and catalyze the intramolecular amidation.[3]

    • Reflux the mixture for 12-18 hours. The free amine will attack the methyl ester, closing the ring to form 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one .[1]

    • Isolation: Cool to room temperature. The product often precipitates as a solid. Filter and wash with cold methanol.

Stage 2: Functional Group Transformation (Nitro Reduction)

The final step converts the nitro group to the target aniline.[3] Catalytic hydrogenation is chosen for its cleanliness and high yield.

Reagents & Parameters:

Reagent Role
7-Nitro-benzoxazepinone Substrate
10% Pd/C Catalyst (10 wt% loading)
Hydrogen (H₂) Reducing Agent (Balloon or 1 atm)

| Methanol/THF (1:[1][3]1) | Solvent |[1][3][4][5]

Protocol:

  • Dissolve the nitro-compound from Stage 1 in a 1:1 mixture of Methanol and THF (THF aids solubility of the bicyclic system).

  • Add 10% Palladium on Carbon (10% by weight of substrate) under an inert atmosphere (Nitrogen or Argon).[3]

  • Purge the vessel with Hydrogen gas. Maintain a Hydrogen atmosphere (balloon pressure is sufficient) and stir vigorously at room temperature.

  • Monitor reaction progress by LC-MS (typically complete in 2-4 hours).[1] The nitro peak (M+) will disappear, replaced by the amine peak (M-30+2 = M-28 mass shift? No, -O2 +H2 = -32 + 2 = -30 mass shift.[1] Correction: Nitro (-NO2, mass 46) to Amine (-NH2, mass 16) is a loss of 30 Da).[1][3]

  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Safety Note: Pd/C is pyrophoric; keep wet during disposal.

  • Isolation: Concentrate the filtrate to yield This compound as a pale yellow to off-white solid.[1]

Quality Control & Analytical Verification

To ensure the "Trustworthiness" of the synthesized material, verify against these expected spectral characteristics:

  • ¹H NMR (DMSO-d₆):

    • Amide NH: Broad singlet ~8.0-8.5 ppm.[1]

    • Aromatic Protons: Three distinct signals.[1] Look for a doublet (H-9), a doublet of doublets (H-8), and a doublet (H-6) characteristic of the 1,2,4-substitution pattern.[1]

    • Ethylene Bridge: Two triplets (or multiplets) around 3.5 ppm (N-CH₂) and 4.2 ppm (O-CH₂).[1][3]

    • Aniline NH₂: Broad singlet ~5.0 ppm (exchangeable with D₂O).[3]

  • Mass Spectrometry (ESI):

    • Calculated [M+H]⁺: 179.08.[3]

    • Found [M+H]⁺: 179.1 ± 0.1.[3]

Safety & Handling Protocols

  • Chemical Safety: Methyl 5-nitrosalicylate and the benzoxazepine intermediates are potential irritants.[1] Standard PPE (gloves, lab coat, safety glasses) is mandatory.[3]

  • Hydrogenation Risks: Hydrogen gas is highly flammable. Ensure all ignition sources are removed.[1] Handle Pd/C carefully to avoid sparks; keep the catalyst wet with water or solvent during filtration.

  • Waste Disposal: Segregate halogenated waste (DCM/TFA steps) from non-halogenated solvents.[3] Dispose of heavy metal waste (Pd) according to institutional EHS guidelines.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Link[1][3]

  • Sigma-Aldrich. this compound Product Detail. Merck KGaA.[1] Link[1][3]

  • Horton, D. A., et al. "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 2003, 103(3), 893-930. (Foundational review on benzoxazepine scaffold synthesis).
  • Mayer, J. P., et al. "Solid-Phase Synthesis of 1,4-Benzoxazepin-5-one Derivatives."[1] Tetrahedron Letters, 1996, 37(32), 5633-5636. (Methodology basis for the cyclization strategy).

Sources

Troubleshooting & Optimization

Technical Support Center: Reaction Condition Optimization for 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments. Our focus is on explaining the rationale behind experimental choices to empower you to optimize your reaction conditions effectively.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the synthesis of the nitro-substituted precursor, 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one. This is followed by the reduction of the nitro group to the corresponding amine. This guide will cover the optimization and troubleshooting for both of these critical steps.

Synthetic_Pathway 2-Amino-5-nitrophenol 2-Amino-5-nitrophenol Acylation Acylation 2-Amino-5-nitrophenol->Acylation Chloroacetyl_chloride Chloroacetyl_chloride Chloroacetyl_chloride->Acylation N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide Acylation->N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide Step 1a Intramolecular_Cyclization Intramolecular_Cyclization N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide->Intramolecular_Cyclization Step 1b 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one Intramolecular_Cyclization->7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one Reduction Reduction 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one->Reduction Step 2 This compound This compound Reduction->this compound

Caption: Overall synthetic workflow.

Part 1: Synthesis of 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

This initial step is crucial as the purity and yield of the nitro-intermediate directly impact the final product. The synthesis involves the acylation of 2-amino-5-nitrophenol with chloroacetyl chloride, followed by an intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting material for the synthesis of the nitro-precursor?

A1: A common and commercially available starting material is 2-amino-5-nitrophenol.[1] It can be synthesized from o-aminophenol and urea through a three-step process of cyclocondensation, nitration, and alkaline hydrolysis, with an overall yield of around 80%.[1]

Q2: What are the key considerations for the acylation of 2-amino-5-nitrophenol with chloroacetyl chloride?

A2: The acylation reaction should be carried out in an appropriate organic solvent. A mixed solvent system of cyclohexane and toluene (1:1 to 1:2 volume ratio) under reflux conditions has been reported for a similar acylation.[2] The reaction time typically ranges from 1 to 3.5 hours.[2] It is important to control the stoichiometry of chloroacetyl chloride to avoid side reactions.

Q3: How is the intramolecular cyclization to form the seven-membered ring achieved?

A3: The intramolecular cyclization of the N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide intermediate is typically base-mediated. The base deprotonates the phenolic hydroxyl group, which then acts as a nucleophile to displace the chlorine atom, forming the benzoxazepinone ring.

Troubleshooting Guide: Synthesis of the Nitro-Precursor
Problem Potential Cause Recommended Solution
Low yield of acylated intermediate Incomplete reaction or side reactions.Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of chloroacetyl chloride. Optimize the reaction time and temperature. A mixed solvent of cyclohexane and toluene can improve solubility and reaction rate.[2]
Degradation of starting material.Use freshly purified 2-amino-5-nitrophenol. This starting material can be sensitive to oxidation.
Formation of multiple byproducts during acylation Di-acylation or reaction at the hydroxyl group.Control the stoichiometry of chloroacetyl chloride carefully. Adding the chloroacetyl chloride dropwise at a lower temperature before refluxing can improve selectivity.
Failed or low-yield intramolecular cyclization The chosen base is not strong enough to deprotonate the phenol.Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in an aprotic solvent like THF or DMF.
The reaction temperature is too low.The cyclization may require heating. Monitor the reaction by TLC at different temperatures to find the optimum condition.
Steric hindrance.While less common for this specific cyclization, ensure the starting material is pure. Impurities could interfere with the reaction.
Product purification challenges Presence of unreacted starting materials and byproducts.Column chromatography on silica gel is a common method for purification. The choice of eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) should be optimized based on TLC analysis.

Part 2: Reduction of 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and efficient method for this transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the reduction of aromatic nitro groups?

A1: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this purpose. Other catalysts such as platinum on carbon (Pt/C), Raney nickel, and cobalt-based catalysts can also be employed.[3] The choice of catalyst can influence the reaction rate and selectivity.

Q2: What solvents are suitable for catalytic hydrogenation?

A2: Common solvents include methanol, ethanol, ethyl acetate, and tetrahydrofuran (THF). The choice of solvent can affect the solubility of the substrate and the activity of the catalyst. For some magnetic catalysts, THF has been shown to be a favorable solvent.[4]

Q3: What are the typical reaction conditions for the reduction?

A3: The reaction is typically carried out under a hydrogen atmosphere. The pressure of hydrogen can range from atmospheric pressure (balloon) to higher pressures in a hydrogenation apparatus. The reaction is usually conducted at room temperature, but gentle heating may be required in some cases.

Troubleshooting Guide: Reduction to the Final Amine

Troubleshooting_Reduction cluster_start Initial Observation cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_solvent Solvent & Substrate Start Low or No Conversion Catalyst_Activity Is the catalyst active? Start->Catalyst_Activity Catalyst_Poisoning Check for catalyst poisons (e.g., sulfur, halides). Catalyst_Activity->Catalyst_Poisoning No H2_Pressure Is H2 pressure sufficient? Catalyst_Activity->H2_Pressure Yes Increase_Loading Increase catalyst loading. Catalyst_Poisoning->Increase_Loading Increase_Pressure Increase H2 pressure. H2_Pressure->Increase_Pressure No Temperature Is the temperature optimal? H2_Pressure->Temperature Yes Increase_Temp Gently heat the reaction. Temperature->Increase_Temp No Stirring Is stirring adequate? Temperature->Stirring Yes Improve_Stirring Increase stirring speed. Stirring->Improve_Stirring No Solubility Is the substrate fully dissolved? Stirring->Solubility Yes Change_Solvent Change to a more suitable solvent. Solubility->Change_Solvent No

Caption: Decision-making flowchart for troubleshooting the reduction step.

Problem Potential Cause Recommended Solution
Incomplete or slow reaction Catalyst deactivation: The catalyst may be old or poisoned by impurities (e.g., sulfur or halide residues from previous steps).Use fresh, high-quality catalyst. Ensure the nitro-intermediate is thoroughly purified before the reduction step.
Insufficient hydrogen pressure: The reaction may be slow at atmospheric pressure.Increase the hydrogen pressure using a Parr shaker or a similar hydrogenation apparatus.
Poor substrate solubility: The nitro-intermediate may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst.Try a different solvent or a solvent mixture to improve solubility. Gentle heating can also help.
Inadequate stirring: If the catalyst is not well-suspended in the reaction mixture, the reaction rate will be slow.Ensure vigorous stirring to maintain a good suspension of the catalyst. For magnetic catalysts, the stirring rate needs to be optimized to prevent the catalyst from adhering to the stir bar or the flask walls.[4]
Formation of side products Over-reduction: In some cases, other functional groups in the molecule could be susceptible to reduction.Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Using a more selective catalyst might be necessary.
Formation of azo or azoxy compounds: These can form as intermediates and may persist if the reaction conditions are not optimal.Ensure sufficient hydrogen supply and catalyst activity to drive the reaction to completion.
Difficulties in product isolation Product adsorbs to the catalyst: The amine product can sometimes bind strongly to the catalyst, leading to lower isolated yields.After filtering off the catalyst, wash it thoroughly with a polar solvent (e.g., methanol). In some cases, adding a small amount of acid to the wash solvent can help displace the amine product from the catalyst surface.
Purification of the final amine: The amino group can cause tailing on silica gel chromatography.Use a modified mobile phase for column chromatography, for example, by adding a small amount of a volatile base like triethylamine (e.g., 0.1-1%) to the eluent. Alternatively, reversed-phase chromatography can be an effective purification method for amines.

Experimental Protocols

Step 1a: Synthesis of N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide (Acylation)
  • To a solution of 2-amino-5-nitrophenol (1.0 eq.) in a suitable organic solvent (e.g., a 1:1 mixture of cyclohexane and toluene), add chloroacetyl chloride (1.1 eq.) dropwise at 0 °C.[2]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid by filtration, wash with water until the filtrate is neutral, and then dry under vacuum to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Step 1b: Synthesis of 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (Intramolecular Cyclization)
  • Dissolve the N-(2-hydroxy-4-nitrophenyl)-2-chloroacetamide (1.0 eq.) in an anhydrous aprotic solvent such as DMF or THF.

  • Add a suitable base (e.g., potassium carbonate, 1.5 eq.) to the solution.

  • Heat the reaction mixture to a temperature between 60-100 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound (Reduction)
  • Dissolve 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (1.0 eq.) in a suitable solvent (e.g., methanol or ethyl acetate).

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol% of palladium).

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography or recrystallization if necessary.

References

  • CN106397210A - Preparation method of 2-chloracetylamino-5-nitro benzophenone - Google Patents.
  • 2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one - NIH. Available at: [Link]

  • Synthesis of 2-amino-5-nitrophenol - ResearchGate. Available at: [Link]

  • US4743595A - Process for preparing 2-amino-5-nitrophenol derivatives - Google Patents.
  • 7-Nitro-3,4-dihydro-2H-1,4-benzoxazine - PubChem. Available at: [Link]

  • 2-Chloro-N-(4-hydroxyphenyl)acetamide - ResearchGate. Available at: [Link]

  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - ResearchGate. Available at: [Link]

  • N-(4-Hydroxy-2-nitrophenyl)acetamide - PMC - PubMed Central. Available at: [Link]

  • Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides - Indian Academy of Sciences. Available at: [Link]

  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst - RSC Publishing. Available at: [Link]

  • Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed. Available at: [Link]

  • Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C - Frontiers. Available at: [Link]

Sources

Technical Support Center: Challenges in the Scale-Up Production of 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this key intermediate. As a crucial building block for various biologically active molecules, particularly those targeting neurological disorders, its efficient and reproducible synthesis is of paramount importance.[1] This document provides troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may face during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the key stages?

A1: While various synthetic strategies for benzoxazepinones exist, a prevalent and logical approach for this specific molecule involves a two-stage process. The first stage is the formation of the core benzoxazepinone ring system, often via an intramolecular cyclization. The second, and often more challenging stage at scale, is the introduction of the amino group at the 7-position, typically through the reduction of a nitro-substituted precursor.

Q2: What are the primary safety concerns when scaling up the synthesis of this compound?

A2: The most significant safety concern is the catalytic reduction of the nitro-substituted intermediate. This reaction is highly exothermic and, if not properly controlled, can lead to a runaway reaction.[2] Additionally, the use of hydrogen gas under pressure requires specialized equipment and adherence to strict safety protocols. The catalyst, often palladium on carbon (Pd/C), can be pyrophoric when dry and must be handled with care.

Q3: Why is purification of the final product challenging on a larger scale?

A3: Purification challenges arise from several factors. Chromatographic purification, while effective in the lab, is often economically unviable for large-scale production.[3] Therefore, achieving high purity relies on developing a robust crystallization procedure. The presence of structurally similar impurities can hinder crystallization or lead to the formation of undesirable crystal forms. Furthermore, amino-substituted heterocycles can be prone to oxidation and degradation, necessitating careful handling and storage conditions.

Troubleshooting Guide: A Process-Stage Approach

This troubleshooting guide is divided into the key stages of a likely synthetic route.

Stage 1: Intramolecular Cyclization for Benzoxazepinone Ring Formation

Q4: My cyclization reaction to form the benzoxazepinone ring is providing a low yield. What are the potential causes?

A4: Low yields in intramolecular cyclization reactions can often be traced back to a few key factors:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC. If the reaction has stalled, consider increasing the reaction temperature or time. However, be cautious, as excessive heat can lead to degradation and by-product formation.

  • Purity of Starting Materials: The presence of impurities in your starting materials can interfere with the cyclization. Ensure the purity of your precursors through appropriate purification methods before starting the reaction.

  • Reaction Conditions: Intramolecular cyclizations can be sensitive to reaction conditions.[4] For instance, if the reaction requires anhydrous conditions, ensure that all solvents and reagents are thoroughly dried. The choice of base and solvent can also be critical; consider screening different options to find the optimal combination for your specific substrate.

  • Side Reactions: The formation of intermolecular condensation products or other side reactions can compete with the desired intramolecular cyclization. Running the reaction at a lower concentration (high dilution) can sometimes favor the intramolecular pathway.

Stage 2: Catalytic Reduction of 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Q5: The catalytic reduction of the nitro-intermediate is incomplete, even after extended reaction times. What should I investigate?

A5: Incomplete reduction is a frequent issue in catalytic hydrogenation. Here’s a systematic approach to troubleshooting:

  • Catalyst Activity: The catalyst may be deactivated or "poisoned."

    • Source: Ensure you are using a high-quality catalyst from a reputable supplier.

    • Poisoning: Trace impurities in the substrate, solvent, or hydrogen gas (such as sulfur or halide compounds) can poison the catalyst. Purifying the substrate before the reaction is crucial.

    • Amount: The catalyst loading may be insufficient. While increasing the catalyst amount can improve the reaction rate, it also adds to the cost and can complicate filtration. A systematic optimization of the catalyst loading is recommended.

  • Hydrogen Pressure and Delivery:

    • Pressure: The hydrogen pressure may be too low. Ensure your system is maintaining the target pressure throughout the reaction.

    • Mass Transfer: In larger reactors, efficient mixing is critical to ensure good contact between the hydrogen gas, the liquid phase, and the solid catalyst.[2] If you suspect poor mass transfer, increasing the agitation speed can help.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. The optimal temperature should be determined experimentally.

Q6: I am observing the formation of by-products during the nitro reduction. What are they likely to be, and how can I minimize them?

A6: By-product formation during nitro reduction can compromise the purity of your final product. Common by-products include:

  • Nitroso and Hydroxylamine Intermediates: These are formed from incomplete reduction. They are often unstable and can lead to the formation of colored impurities. Ensuring the reaction goes to completion by addressing the points in Q5 can minimize these.

  • Products of Over-reduction: While the benzoxazepinone core is generally stable to hydrogenation under standard conditions for nitro reduction, aggressive conditions (high temperature, high pressure, or a very active catalyst) could potentially lead to the reduction of other functional groups.

  • Dehalogenation (if applicable): If your molecule contains halogen substituents, these can sometimes be removed under hydrogenation conditions. Choosing a more selective catalyst or milder reaction conditions can mitigate this.

To minimize by-products, a careful optimization of the reaction conditions (catalyst type and loading, hydrogen pressure, temperature, and solvent) is essential.

Stage 3: Work-up and Purification

Q7: I am struggling to crystallize the final product, this compound. What can I do?

A7: Crystallization can be a complex process. If you are facing difficulties, consider the following:

  • Purity of the Crude Product: High levels of impurities can inhibit crystallization. It may be necessary to perform a preliminary purification step, such as a wash or a quick filtration through a plug of silica gel, to remove gross impurities.

  • Solvent Screening: The choice of solvent is critical. A good crystallization solvent is one in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Perform a systematic screening of different solvents and solvent mixtures.

  • Seeding: If you have a small amount of pure, crystalline material, adding a seed crystal to a supersaturated solution can induce crystallization.

  • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile is generally preferred over rapid cooling.

  • Anti-Solvent Addition: Adding a solvent in which your product is insoluble (an anti-solvent) to a solution of your product can induce crystallization. This should be done slowly and with good mixing.

Q8: The color of my final product is off-white or colored, not pure white. Why is this, and how can I improve it?

A8: A colored product often indicates the presence of small amounts of highly colored impurities.

  • Oxidation: Aromatic amines can be susceptible to air oxidation, which can form colored by-products. Try to handle the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during drying and storage.

  • Residual Palladium: If the catalyst filtration was not completely effective, trace amounts of palladium can remain, giving the product a grayish tint. Ensure thorough filtration, possibly using a filter aid like celite.

  • Charcoal Treatment: Treating a solution of your product with activated carbon can sometimes be effective at removing colored impurities. However, be aware that this can also lead to some loss of your product.

Experimental Protocols and Data

Hypothetical Lab-Scale Synthesis Protocol

This protocol is a generalized procedure and will likely require optimization for your specific setup and scale.

Step 1: Synthesis of 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (Illustrative)

  • This step would typically involve the cyclization of a precursor such as 2-amino-4-nitrophenol with a suitable three-carbon synthon. The specific reagents and conditions would need to be developed based on literature precedents for similar ring systems.

Step 2: Catalytic Hydrogenation to this compound

  • To a hydrogenation reactor, add 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (1.0 eq).

  • Add a suitable solvent, such as methanol or ethanol.

  • Carefully add 5% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture vigorously at room temperature or slightly elevated temperature.

  • Monitor the reaction progress by HPLC or by monitoring hydrogen uptake.

  • Once the reaction is complete, carefully vent the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry completely.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

Table 1: Critical Parameters for Scale-Up of Nitro Reduction
ParameterLab Scale (Typical)Scale-Up ConsiderationsTroubleshooting Focus
Catalyst Loading 1-5 mol%Cost, filtration efficiencyIncomplete reaction, high cost
Hydrogen Pressure 1-4 bar (15-60 psi)Reactor pressure rating, safetyIncomplete reaction, side reactions
Temperature 20-50 °CHeat transfer, exotherm controlRunaway reaction, by-product formation
Agitation Speed 500-1000 rpmMass transfer, catalyst suspensionIncomplete reaction, long reaction times
Solvent Methanol, Ethanol, Ethyl AcetateSafety, cost, recoveryCatalyst poisoning, product solubility
Analytical Method: Purity Determination by HPLC
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent.

Visualizations

Probable Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Key Transformations cluster_2 Intermediates & Product cluster_3 Purification SM1 2-Amino-4-nitrophenol derivative Cyclization Intramolecular Cyclization SM1->Cyclization SM2 Three-carbon synthon SM2->Cyclization Intermediate 7-Nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one Cyclization->Intermediate Formation of Benzoxazepinone Core Reduction Catalytic Reduction of Nitro Group Purification Crystallization / Purification Reduction->Purification Intermediate->Reduction Introduction of Amino Group FinalProduct This compound Purification->FinalProduct

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Decision Tree for Incomplete Nitro Reduction

G Start Incomplete Nitro Reduction CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CatalystOK Catalyst OK? CheckCatalyst->CatalystOK CheckH2 Check Hydrogen Pressure & Delivery H2OK H2 Pressure & Mixing OK? CheckH2->H2OK CheckTemp Check Reaction Temperature TempOK Temperature Optimized? CheckTemp->TempOK CatalystOK->CheckH2 Yes Solution1 Replace catalyst Increase catalyst loading Purify substrate CatalystOK->Solution1 No H2OK->CheckTemp Yes Solution2 Increase H2 pressure Increase agitation speed H2OK->Solution2 No Solution3 Optimize temperature TempOK->Solution3 No End Reaction Complete TempOK->End Yes

Caption: A decision tree for troubleshooting an incomplete catalytic nitro reduction.

References

  • MySkinRecipes. 7-Amino-3,4-dihydrobenzo[f][1][5]oxazepin-5(2H)-one. Available from: [Link]

  • Google Patents. CN111592557A - One-step environment-friendly preparation method of 7-amino-3-vinyl cephalosporanic acid.
  • Google Patents. WO2007013043A2 - Processes for the preparation of 7-amino-3-vinyl cephalosporanic acid.
  • American Chemical Society. Asymmetric Iodoaminocyclization for the Synthesis of Chiral 2-Heteroaryl Pyrrolidines. Available from: [Link]

  • HWS Labortechnik Mainz. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available from: [Link]

  • ResearchGate. Impurity profile of amino acids?. Available from: [Link]

  • PubMed. Amino acids: aspects of impurity profiling by means of CE. Available from: [Link]

Sources

Technical Support Center: Solubility Optimization for 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Subject: 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one Common ID: 7-Am-BO CAS: 1022969-21-6 (and related isomers)[1]

The Challenge: Researchers frequently encounter precipitation events ("crashing out") when transitioning this scaffold from organic stock solutions (DMSO) to aqueous biological buffers. This is driven by two factors:

  • High Crystal Lattice Energy: The lactam (amide) moiety facilitates strong intermolecular hydrogen bonding, stabilizing the solid state.

  • pH-Dependent Ionization: The primary amine (aniline-like) at position 7 is a weak base (

    
    ). At physiological pH (7.4), the molecule is predominantly neutral and hydrophobic.
    

The Solution: Solubility is not a binary state but a tunable equilibrium. By exploiting the basicity of the 7-amino group or disrupting the crystal lattice via complexation, aqueous solubility can be improved from


 to 

.

Diagnostic Decision Tree

Before selecting a protocol, determine your downstream application. Use the flowchart below to select the optimal solubilization strategy.

SolubilityDecisionTree Start Start: Define Application InVivo In Vivo / Animal Studies (High Conc. Required) Start->InVivo InVitro In Vitro / Cell Assays (Low Conc., Toxicity Sensitive) Start->InVitro CheckpH Can pH be < 4.0? InVivo->CheckpH CheckTox Is DMSO tolerated? InVitro->CheckTox SaltForm Strategy A: In-Situ Salt Formation (HCl / Mesylate) CheckpH->SaltForm Yes (Oral/IP) Complex Strategy C: Cyclodextrin Complexation (HP-β-CD) CheckpH->Complex No (IV/Sensitive) Cosolvent Strategy B: Cosolvent System (DMSO + PEG400) CheckTox->Cosolvent Yes (<0.5%) CheckTox->Complex No (Sensitive Cells)

Figure 1: Decision matrix for selecting the appropriate solubilization method based on experimental constraints.

Technical Methodologies

Strategy A: The "Proton Switch" (In-Situ Salt Formation)

Best for: High-concentration stocks, animal dosing (oral/IP).

Mechanism: The 7-amino group is an aniline derivative. While weak, it can be protonated by strong acids. Converting the neutral free base (


) to the cationic ammonium salt (

) drastically increases hydration energy, overcoming the crystal lattice.

Protocol:

  • Calculate Molar Equivalents: You need a 1:1 to 1:1.1 molar ratio of acid to drug.

  • Preparation:

    • Weigh 10 mg of 7-Am-BO.

    • Add 0.1 M HCl (or Methanesulfonic acid for higher stability) dropwise.

    • Note: Do not add water immediately. Add the acid directly to the solid to ensure protonation at the interface.

  • Dilution: Once the solid dissolves (turning clear), dilute with water or saline to the desired volume.

  • Verification: Check pH. It should remain

    
     to keep the amine protonated. If the pH rises above the 
    
    
    
    (approx 4.5), the free base will precipitate.
Strategy B: Cosolvent Step-Down (The "Crash-Out" Prevention)

Best for: High-Throughput Screening (HTS), standard cell assays.

Mechanism: This method creates a "solubility bridge" using solvents of decreasing polarity (DMSO


 PEG 

Water) to prevent immediate aggregation.

Protocol:

  • Primary Stock: Dissolve 7-Am-BO in 100% anhydrous DMSO to 10 mM. (Sonicate if necessary; this scaffold is typically soluble in DMSO).

  • Intermediate Dilution (Critical Step):

    • Do NOT pipette DMSO stock directly into PBS.

    • Prepare a vehicle mixture: 5% DMSO + 40% PEG-400 + 55% Water .

    • Dilute the 10 mM stock 1:10 into this vehicle first.

  • Final Application: Pipette the intermediate solution into your cell culture media.

    • Why? The PEG-400 acts as a surfactant-like shield, preventing the hydrophobic benzoxazepinone cores from stacking (crystallizing) when they hit the water.

Strategy C: Cyclodextrin Encapsulation

Best for: IV administration, sensitive primary cell lines.

Mechanism: The hydrophobic benzoxazepinone core is sequestered inside the lipophilic cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD), while the hydrophilic exterior interacts with water.

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in sterile water or saline. Stir until clear.
    
  • Addition: Add 7-Am-BO powder slowly to the CD solution while stirring.

  • Equilibration:

    • Stir at room temperature for 4–6 hours.

    • Tip: If the solution remains cloudy, perform a freeze-thaw cycle (freeze at -20°C, thaw at RT) to disrupt crystal aggregates and force inclusion.

  • Filtration: Filter through a 0.22

    
     PVDF filter to remove uncomplexed solid.
    

Comparative Data Profile

ParameterNeutral Form (Free Base)Hydrochloride Salt FormCyclodextrin Complex (20%)
Aqueous Solubility < 0.05 mg/mL (Poor)> 5.0 mg/mL (Good)~ 2–4 mg/mL (Moderate)
pH Stability Stable pH 4–8Stable pH < 4Stable pH 4–8
Cell Toxicity LowLow (dependent on acid load)Very Low (Biocompatible)
Precipitation Risk High upon dilutionModerate (if pH rises)Low (thermodynamically stable)

Frequently Asked Questions (FAQs)

Q1: I dissolved the compound in DMSO, but it turned into a white cloud when I added it to my media. Why? A: You experienced "solvent shock." The benzoxazepinone scaffold is hydrophobic. When DMSO (logP ~ -1.35) is suddenly diluted with water, the dielectric constant changes rapidly. The compound molecules aggregate faster than they can solvate. Fix: Use Strategy B . Pre-dilute in PEG-400 before adding to media, or ensure rapid vortexing during addition.

Q2: Can I use DMSO stocks for animal studies? A: Generally, no. High concentrations of DMSO cause hemolysis and tissue damage. For animal work, Strategy C (Cyclodextrins) is the gold standard for this class of molecules. It avoids organic solvent toxicity and improves bioavailability.[2]

Q3: Is the 7-amino group reactive? A: Yes. It is a primary aniline.[3] It is susceptible to oxidation over time (turning brown/yellow) and can react with aldehydes in your buffer. Recommendation: Prepare stocks fresh. If storing, keep at -20°C under nitrogen/argon. Avoid buffers containing reducing sugars or aldehydes.

Q4: Why not use simple PBS? A: The pH of PBS is 7.4. At this pH, the 7-amino group is uncharged (neutral). Without the charge, the lattice energy of the benzoxazepinone core dominates, leading to insolubility. You must either lower the pH or use a carrier (CD/PEG).

References

  • Loftsson, T., & Brewster, M. E. (1996). Cyclodextrins as pharmaceutical excipients.[4] Pharmaceutical Technology Europe, 9(5), 26-34.[5] 5

  • Williams, R. (2022).[6] pKa Data Compiled. Organic Chemistry Data. (Reference for Aniline pKa values). 6[7][8][9]

  • Vemula, V. R., Lagishetty, V., & Lingala, S. (2010). Solubility enhancement techniques. International Journal of Pharmaceutical Sciences Review and Research, 5(1), 41-51. 10[7]

  • PubChem. (2024). 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one Compound Summary. (Structural analog reference for benzazepinone properties). 11[7]

Sources

Optimizing catalyst selection for 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one. This resource is designed for researchers, medicinal chemists, and process development scientists. The primary and most industrially relevant pathway to this key pharmaceutical intermediate[1] is the catalytic reduction of its nitro-precursor, 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one.

This guide provides in-depth, field-tested insights into catalyst selection, reaction optimization, and troubleshooting for this critical transformation. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to resolve challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic systems recommended for the reduction of 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one?

The reduction of an aromatic nitro group is a well-established transformation, but catalyst choice is paramount for achieving high yield, purity, and safety. The two main approaches are catalytic hydrogenation and catalytic transfer hydrogenation.

  • Catalytic Hydrogenation: This is the most atom-economical method, typically employing gaseous hydrogen (H₂) with a heterogeneous catalyst.[2] The most common choices are Palladium on Carbon (Pd/C) and Raney Nickel (Ra-Ni) .[3][4][5]

    • Pd/C is often the first choice due to its high activity, good selectivity, and predictable performance under mild conditions (low pressure/temperature).[4]

    • Raney Nickel is a very active, albeit less selective, catalyst.[5] It can be particularly effective if intermediate hydroxylamine accumulation is problematic, but its pyrophoric nature requires specific handling procedures.[5][6]

  • Catalytic Transfer Hydrogenation (CTH): This method avoids the need for high-pressure hydrogen gas, making it more accessible for standard laboratory glassware. A hydrogen donor molecule transfers hydrogen to the substrate on the catalyst surface. Common systems include:

    • Pd/C with Ammonium Formate (HCOONH₄) or Formic Acid (HCOOH): This is a highly reliable and mild system, often providing excellent yields at ambient temperature.[7]

    • Gold Nanoparticle Catalysts (e.g., Au/TiO₂): These have shown high efficiency and excellent functional group tolerance in transfer hydrogenation systems using silanes as the hydrogen source.[8]

The choice between these systems depends on available equipment (e.g., high-pressure hydrogenators), safety protocols, and the scale of the reaction.

Q2: How do I select the optimal solvent for this hydrogenation?

Solvent selection is critical for reaction success as it influences substrate solubility, catalyst dispersion, and hydrogen availability at the catalyst surface.

  • Protic Solvents (Methanol, Ethanol): These are the most common and often the best choice. They are excellent at dissolving the starting material and the ammonium formate used in CTH. A typical successful protocol uses methanol as the solvent with a Pd/C catalyst.[9]

  • Aprotic Solvents (THF, Ethyl Acetate): These are also viable options. THF has been used successfully in transfer hydrogenation with formic acid.[7] They can be useful if the substrate has poor solubility in alcohols.

  • Acidic Solvents (Acetic Acid): While not typically necessary for this specific reduction, acetic acid can sometimes enhance the activity of catalysts like Pd/C, particularly when removing acid-labile protecting groups concurrently.[10] However, for this substrate, it may not be required and could complicate workup.

Recommendation: Start with Methanol . It offers a good balance of solubility, compatibility with common catalysts, and ease of removal.

Q3: What are the most critical safety considerations for this reaction?

The reduction of a nitro group is one of the most exothermic reactions in organic synthesis.[2] Failure to manage this exotherm can lead to a dangerous thermal runaway.

  • Exotherm Control:

    • Batch Reactions: For larger scales, use a jacketed reactor with efficient cooling. Consider adding the substrate or catalyst in portions to control the rate of heat generation.

    • Catalyst Loading: Do not use an excessive amount of catalyst. While it may speed up the reaction, it will also dramatically increase the initial rate of heat evolution.

    • Flow Chemistry: For industrial-scale production, converting the process to a continuous flow system is the safest approach, as it offers superior heat management and control.[2]

  • Catalyst Handling:

    • Pyrophoric Nature: Both Pd/C and Raney Nickel can be pyrophoric, especially after the reaction when dry and saturated with hydrogen.[5] Never allow the catalyst to dry in the air. Always filter the catalyst under a blanket of inert gas (N₂ or Ar) and keep it wet with solvent.

    • Hydrogen Gas: Use appropriate high-pressure equipment and ensure the system is free of leaks. Always purge the reaction vessel with an inert gas before introducing hydrogen to avoid creating an explosive mixture with air.

  • Hazardous Intermediates: The reaction proceeds through intermediates like nitroso and hydroxylamine species.[6] Arylhydroxylamines can be thermally unstable and their accumulation should be avoided.[6] Ensuring the reaction goes to completion is a critical safety measure.

Catalyst Selection Workflow

The following diagram outlines a logical decision-making process for selecting and optimizing a catalyst system for your synthesis.

G Catalyst Selection Workflow for Nitro Reduction cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Troubleshooting start Start: Synthesize 7-Amino-1,4-benzoxazepin-5-one q_equipment High-Pressure Hydrogenator Available? start->q_equipment cat_h2 System 1: Catalytic Hydrogenation - 5-10% Pd/C - H2 (1-4 atm) - Solvent: Methanol q_equipment->cat_h2 Yes cat_cth System 2: Transfer Hydrogenation - 5-10% Pd/C - HCOONH4 or HCOOH - Solvent: Methanol q_equipment->cat_cth No eval Monitor Reaction by TLC/LCMS. Is reaction complete & clean within 4-8 hours? cat_h2->eval cat_cth->eval q_problem Identify Issue eval->q_problem No end_ok Process Optimized: Proceed to Scale-Up eval->end_ok Yes incomplete Incomplete Reaction: - Use fresh catalyst - Increase H2 pressure / donor amount - Try Pd(OH)2/C (more active) q_problem->incomplete Sluggish byproducts Byproducts (Colored Impurities): - Increase H2 pressure - Switch to Raney Nickel - Ensure complete conversion q_problem->byproducts Impure no_reaction No Reaction: - Check for catalyst poisons (sulfur) - Purify starting material - Increase catalyst loading q_problem->no_reaction Stalled incomplete->eval Re-evaluate byproducts->eval Re-evaluate no_reaction->eval Re-evaluate

Caption: Decision tree for catalyst system selection and troubleshooting.

Troubleshooting Guide

Problem 1: The reaction is sluggish or stalls before completion.
  • Possible Cause A: Catalyst Deactivation. The catalyst may be old, have been improperly stored, or become deactivated. Pd/C catalysts have a finite shelf life.

    • Solution: Always use a fresh batch of catalyst from a reputable supplier. If using an opened bottle, ensure it was stored under an inert atmosphere. For a more active catalyst, consider Pearlman's catalyst (Pd(OH)₂/C), which can sometimes succeed where Pd/C fails.[10]

  • Possible Cause B: Insufficient Hydrogen Source. The reaction is stoichiometric in hydrogen.

    • Solution (H₂ Gas): Ensure your hydrogen supply is adequate and the vessel is properly pressurized. Purge the headspace several times with H₂ to remove all air. A small leak can prevent the reaction from reaching completion.

    • Solution (CTH): The hydrogen donor (e.g., ammonium formate) is consumed. If the reaction stalls, a second charge of the donor may be required. Ensure you are using a sufficient excess (typically 3-5 equivalents).

  • Possible Cause C: Catalyst Poisoning. The starting material or solvent may contain impurities that poison the catalyst. Sulfur and some nitrogen-containing compounds are known poisons.[11][12]

    • Solution: Ensure the purity of your 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one starting material. Recrystallization or chromatographic purification may be necessary. Using a higher catalyst loading can sometimes overcome low levels of impurities, but purification is the better solution.

Problem 2: The final product is discolored (yellow/orange/brown) and shows multiple spots on TLC.
  • Possible Cause: Formation of Azo/Azoxy Byproducts. This occurs when reaction intermediates, specifically the nitroso and hydroxylamine species, condense.[6] This is often a sign of hydrogen starvation on the catalyst surface, allowing the intermediates to build up.

    • Solution 1: Increase Hydrogen Availability. Increase the H₂ pressure (for catalytic hydrogenation) or ensure vigorous stirring to improve mass transfer of hydrogen to the catalyst surface.

    • Solution 2: Change Catalyst. Raney Nickel is often more effective than Pd/C at preventing the accumulation of hydroxylamine intermediates and can lead to a cleaner product profile in difficult cases.[6]

    • Solution 3: Ensure Complete Conversion. Do not stop the reaction prematurely. Monitor carefully by LCMS until all hydroxylamine intermediate is consumed.

Problem 3: The reaction is very fast and the temperature rises uncontrollably.
  • Possible Cause: Poor Thermal Management. As noted, this reduction is highly exothermic.[2] High catalyst loading, high substrate concentration, or insufficient cooling can lead to a dangerous situation.

    • Solution 1: Reduce Reaction Rate. Decrease the catalyst loading (e.g., from 10 mol% to 2-5 mol%). Lower the reaction temperature and ensure the cooling system is functioning effectively.

    • Solution 2: Control Substrate Addition. For reactions larger than a few grams, do not add all the substrate at once. Add the nitro compound portion-wise or as a solution via an addition funnel to the slurry of the catalyst in the solvent. This allows the cooling system to keep pace with the heat generation.

Data & Protocols

Table 1: Comparison of Common Catalytic Systems
Catalyst SystemHydrogen SourceTypical ConditionsProsCons
10% Pd/C H₂ Gas (balloon or pressure vessel)RT - 50 °C, 1-4 atm H₂, MethanolHighly effective, atom economical, predictable.[4]Requires specialized pressure equipment; catalyst is pyrophoric.
Raney® Nickel H₂ Gas (pressure vessel)25 - 80 °C, 3-10 atm H₂, EthanolVery active, cost-effective, good for preventing hydroxylamine buildup.[6][13]Pyrophoric, less selective, may require higher pressures/temps.[5]
10% Pd/C Ammonium Formate (HCOONH₄)RT - 60 °C, MethanolNo H₂ gas needed, mild conditions, excellent for lab scale.Lower atom economy, workup involves removing salts.
Au/TiO₂ Triethylsilane (Et₃SiH)RT, THFVery high chemoselectivity, tolerant of other functional groups.[8]Catalyst is more expensive, silane is a costly H-donor.
Simplified Reaction Pathway

The following diagram shows the intended reaction pathway and the potential side reaction that leads to colored impurities.

ReactionPathway Simplified reaction pathway from nitro to amine. cluster_main Desired Reduction Pathway cluster_side Byproduct Formation Nitro 7-Nitro Precursor (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Nitro->Nitroso +2H equivalents each step Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine +2H equivalents each step Azoxy Azoxy Byproduct (Ar-N(O)=N-Ar) Nitroso->Azoxy Amine 7-Amino Product (Ar-NH2) Hydroxylamine->Amine +2H equivalents each step Hydroxylamine->Azoxy Condensation with Nitroso Intermediate

Caption: Pathway showing reduction intermediates and byproduct formation.

Protocol 1: Catalytic Hydrogenation with Pd/C and H₂ Gas

Warning: This procedure must be conducted by trained personnel using appropriate pressure equipment and safety protocols.

  • Vessel Preparation: To a suitable pressure vessel, add 7-nitro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (1.0 eq).

  • Catalyst Addition: Under a stream of argon or nitrogen, carefully add 10% Palladium on Carbon (5-10% w/w relative to the starting material). Note: The catalyst should be handled wet.

  • Solvent Addition: Add anhydrous Methanol (approx. 10-20 mL per gram of starting material).

  • Inerting: Seal the vessel. Evacuate the atmosphere and backfill with nitrogen or argon. Repeat this cycle three times to ensure all oxygen is removed.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.

  • Monitoring: After hydrogen uptake ceases (typically 2-6 hours), confirm full conversion by TLC or LCMS.

  • Workup: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. CRITICAL: Do not allow the filter cake to dry. Wash the cake with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be purified further if necessary.

References

  • MySkinRecipes. 7-Amino-3,4-dihydrobenzo[f][1][14]oxazepin-5(2H)-one.

  • IOSR Journal.
  • NIH. Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesis of 3,4-Dihydroquinoxalin-2-Ones.
  • PrepChem.com. Synthesis of 7-amino-3-oxo-3,4-dihydro-(2H)-1,4-benzoxazine.
  • MDPI.
  • Royal Society of Chemistry. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • ACS Publications.
  • Master Organic Chemistry. Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines.
  • Wikipedia. Reduction of nitro compounds.
  • ACS GCI Pharmaceutical Roundtable. Nitro Reduction.
  • Organic Chemistry Data. Nitro Reduction - Common Conditions.
  • Frontiers. Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.
  • Curly Arrow.
  • ACS GCI Pharmaceutical Roundtable. Precious Metal Catalyst (PMC)
  • Vineeth Precious.

Sources

Validation & Comparative

Structural Confirmation Guide: 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1022969-21-6 | Formula: C₉H₁₀N₂O₂ | MW: 178.19 g/mol [1][2]

Executive Summary

In the development of kinase inhibitors and CNS-active agents, the 3,4-dihydro-1,4-benzoxazepin-5(2H)-one scaffold serves as a critical pharmacophore. However, the introduction of the amino moiety at the 7-position (often via nitration/reduction sequences) presents a significant regioisomeric challenge. Isomers substituted at the 6-, 8-, or 9-positions are thermodynamically possible byproducts that share identical mass (LC-MS) and similar polarity.

This guide outlines the definitive structural confirmation workflow for 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one , comparing standard "Routine Release" methods against a "Rigorous Structural Elucidation" protocol. It provides the necessary logic to unequivocally distinguish the 7-amino target from its likely 8-amino regioisomer.

Part 1: Comparative Analysis of Confirmation Strategies

The following table contrasts the "Routine" approach (often insufficient for novel scaffold validation) with the "Rigorous" approach required for publication-quality data and IND-enabling studies.

FeatureRoutine Method (High Risk)Rigorous Method (Recommended)
Primary Technique 1D ¹H NMR + LC-MS (Low Res)1D ¹H/¹³C NMR + 2D NMR (HSQC/HMBC) + HRMS
Isomer Discrimination Relies on predicted coupling patterns (d vs dd).[3] Ambiguous if peaks overlap.Uses through-bond correlations (HMBC) to anchor protons to the distinct quaternary carbons (C5a vs C9a).
Purity Assessment UV₂₅₄ integration only.qNMR (Quantitative NMR) or UV + ELSD/CAD for non-chromophoric impurities.
Confidence Level Low: Cannot definitively rule out 8-amino isomer.High: Unequivocal assignment of regiochemistry.
The "Blind Spot" in Routine Analysis

Relying solely on 1D ¹H NMR is dangerous because the 7-amino and 8-amino isomers both possess a 1,2,4-trisubstituted benzene ring pattern (one singlet/meta-doublet, one ortho-doublet, one doublet-of-doublets). Without assigning the specific chemical environment of the protons relative to the amide and ether functionalities, misassignment is probable.

Part 2: Structural Elucidation Logic

To confirm the 7-amino regiochemistry, one must utilize the electronic distinctness of the benzoxazepine core.

  • C5a (Quaternary): Adjacent to the Carbonyl (EWG).

  • C9a (Quaternary): Adjacent to the Oxygen (EDG).

2D NMR Connectivity Workflow

The following Graphviz diagram illustrates the logic flow for assigning the structure using HMBC (Heteronuclear Multiple Bond Correlation).

StructuralLogic Target Unknown Isomer (7-Amino vs 8-Amino) H_Aromatic Identify Aromatic Protons (H6, H8, H9) Target->H_Aromatic HMBC_Step HMBC Experiment (Long Range C-H) H_Aromatic->HMBC_Step C5_Carbonyl Identify Carbonyl C5 (~165-170 ppm) HMBC_Step->C5_Carbonyl Look for 3-bond coupling C9a_Ether Identify Ether C9a (~150 ppm) HMBC_Step->C9a_Ether Look for 3-bond coupling Decision Correlation Check C5_Carbonyl->Decision C9a_Ether->Decision Result_7 Confirmed: 7-Amino Isomer Decision->Result_7 H6 correlates to C5 (C=O) AND H8/H9 correlate to C9a Result_8 Rejected: 8-Amino Isomer Decision->Result_8 H9 correlates to C5 (C=O) (Inconsistent)

Figure 1: HMBC connectivity logic to distinguish regioisomers based on correlations to the unique carbonyl (C5) and ether-bridge (C9a) carbons.

Part 3: Detailed Experimental Protocols
1. Analytical 1D ¹H NMR Protocol

Objective: Establish the spin system and integration.

  • Solvent: DMSO-d₆ (Preferred for solubility and amide proton visibility).

  • Concentration: 5-10 mg in 600 µL.

  • Parameters: 400 MHz or higher; Relaxation delay (d1) ≥ 2.0s to ensure accurate integration of aromatic protons.

Expected Data (7-Amino Isomer):

  • δ 9.0-9.5 ppm (1H, br t): Amide NH (H4). Coupled to H3 methylene.

  • δ 6.8-7.2 ppm (1H, d, J~8.5 Hz): H9 (Ortho to Ether Oxygen, shielded by amino para-effect? No, amino is meta to H9. Oxygen is ortho. This proton is typically a doublet).

  • δ 6.3-6.5 ppm (1H, dd, J~8.5, 2.5 Hz): H8 (Ortho to H9, Meta to H6).

  • δ 6.1-6.3 ppm (1H, d, J~2.5 Hz): H6 (Meta to H8, Ortho to C=O bridge). Key Diagnostic: This proton should show a strong HMBC correlation to the Carbonyl Carbon (C5).

  • δ 4.8-5.2 ppm (2H, s/br): NH₂ protons (Exchangeable).

  • δ 4.0-4.2 ppm (2H, t): H2 methylene (adjacent to Oxygen).

  • δ 3.0-3.3 ppm (2H, m): H3 methylene (adjacent to Nitrogen).

2. High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition and absence of isobaric impurities (e.g., ring-opened byproducts).

  • Method: ESI-TOF or Orbitrap. Positive Mode (+).

  • Acceptance Criteria: Mass error < 5 ppm.

  • Theoretical [M+H]⁺: 179.0815 (for C₉H₁₁N₂O₂).

3. Synthesis of the Reference Standard (Contextual)

To validate the analytical method, the compound is typically synthesized via the Schmidt rearrangement of 7-amino-4-chromanone or via the cyclization of 5-amino-2-hydroxy-N-(2-hydroxyethyl)benzamide .

  • Note: If synthesizing via nitration of the benzoxazepinone core, the major product is typically the 7-nitro (para to the ether oxygen) due to the directing effect of the oxygen (strongly activating) vs the amide (moderately deactivating). This chemical intuition supports the 7-amino assignment but must be confirmed spectroscopically.

Part 4: Analytical Specification Sheet

Use the following template to report the confirmed structure.

TestMethodSpecification / Expected Result
Appearance VisualPale yellow to off-white solid
Identification A ¹H NMR (DMSO-d₆)Consistent with structure. Three aromatic protons: one doublet (J8Hz), one doublet of doublets, one meta-doublet (J2Hz).
Identification B ¹³C NMRCarbonyl signal at ~168 ppm. C-O aliphatic signal ~68 ppm. C-N aliphatic signal ~40 ppm.
Identification C HRMS[M+H]⁺ 179.0815 ± 5 ppm
Regio-Purity 2D NMR (HMBC)H6 (isolated aromatic singlet/doublet) must correlate to C=O (C5) .
Purity HPLC-UV (254 nm)> 95.0% area
Part 5: Troubleshooting Common Anomalies
  • Broad NH Peak: The amide NH at position 4 often appears as a broad triplet due to coupling with the CH₂ at position 3 and quadrupole broadening from the nitrogen. Solution: Run at elevated temperature (313 K) to sharpen the signal.

  • Water Suppression: In DMSO, the water peak (~3.33 ppm) can obscure the H3 methylene protons. Solution: Use dry DMSO ampules or shift temperature.

  • Isomer Co-elution: The 7-amino and 8-amino isomers may co-elute on standard C18 gradients. Solution: Use a Phenyl-Hexyl column or a fluorinated stationary phase (PFP) which often separates regioisomers based on dipole moment differences.

References
  • Chemical Identity & CAS Registry : this compound.[4] CAS No. 1022969-21-6.[1][2] Common intermediate for kinase inhibitor synthesis.

  • Synthesis of Benzoxazepinone Scaffolds : Kwiecień, H. et al. "Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives."[5] ResearchGate.[6][7][8] Retrieved from

  • General NMR Characterization of 1,4-Benzoxazepines : "Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-2-benzazepines". ResearchGate.[6][7][8] Retrieved from

  • Isomerism in Benzoxazines/Benzoxazepines : "Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives". PubMed. Retrieved from

  • Product Specifications : Sigma-Aldrich Product Detail for Analogous Scaffolds. Retrieved from

Sources

A Senior Application Scientist's Guide to Cross-Validation of 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one Assay Results

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the reproducibility and reliability of analytical data are paramount. For novel chemical entities such as 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one, a heterocyclic compound of interest, establishing robust analytical methods is a critical milestone. This guide provides an in-depth comparison of two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—and outlines a framework for their cross-validation. Our objective is to ensure data integrity, consistency, and confidence as a compound progresses through the development pipeline.

The process of cross-validation is essential when analytical methodologies are changed, transferred between laboratories, or when a reference method is compared against a newer one. It serves as a cornerstone of a robust quality system, ensuring that data generated by different methods are comparable and reliable. This guide is intended for researchers, analytical scientists, and quality assurance professionals involved in the development and validation of analytical methods for novel pharmaceutical compounds.

The Imperative of Method Cross-Validation

Before delving into specific methodologies, it is crucial to understand the rationale behind cross-validation. In a typical drug development lifecycle, a compound may be analyzed by a simple, robust HPLC-UV method during early-stage discovery for initial characterization and purity assessment. As the compound moves into preclinical and clinical development, the need for higher sensitivity and selectivity, especially for bioanalytical applications in complex matrices like plasma or urine, often necessitates the development of a more sophisticated LC-MS/MS method.[1][2]

Cross-validation ensures that the data from the new method is consistent with the original, well-characterized method. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3][4] This process is guided by regulatory frameworks such as the FDA's "Bioanalytical Method Validation" guidance and the International Council for Harmonisation (ICH) Q2(R1) guideline.[5][6][7] These documents provide a framework for assessing key validation parameters, which are the foundation of any cross-validation study.[3][4][8]

The core validation parameters that must be understood for each assay before a cross-validation can be performed include selectivity, accuracy, precision, linearity, range, and sensitivity.[6][9]

Visualizing the Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods. This process ensures a systematic and logical comparison, culminating in a clear understanding of the interchangeability of the methods.

CrossValidationWorkflow cluster_methodA Method A: HPLC-UV cluster_methodB Method B: LC-MS/MS cluster_crossval Cross-Validation Study A_dev Method Development A_val Full Validation (ICH Q2R1) A_dev->A_val CV_analyze Analyze Samples by Both Validated Methods A_val->CV_analyze B_dev Method Development B_val Full Validation (FDA BMV) B_dev->B_val B_val->CV_analyze CV_samples Prepare QC Samples (Low, Mid, High) CV_samples->CV_analyze CV_stats Statistical Analysis (e.g., % Difference, Bland-Altman) CV_analyze->CV_stats CV_report Acceptance Criteria Met? CV_stats->CV_report CV_pass Methods are Interchangeable CV_report->CV_pass Yes CV_fail Investigate Discrepancy CV_report->CV_fail No

Caption: Workflow for cross-validation of two analytical methods.

Method 1: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography with UV detection is a workhorse in many pharmaceutical laboratories. It is a robust, cost-effective, and reliable technique for the quantification of active pharmaceutical ingredients (APIs) and the assessment of their purity, particularly when the analyte has a strong chromophore, as is expected with the aromatic structure of this compound.

Principle of HPLC-UV

The principle of this technique is based on the separation of the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase. The separation is achieved due to the differential partitioning of the analyte between the mobile phase and the stationary phase. A UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column, and the resulting peak area is proportional to the concentration of the analyte.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 10% to 90% Mobile Phase B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

    • Serially dilute the stock solution to prepare calibration standards ranging from 1 µg/mL to 100 µg/mL.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL).

Performance Characteristics (Based on ICH Q2(R1) Guidelines)

The following table summarizes the expected performance characteristics of a validated HPLC-UV method for this compound.

Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.9950.999
Range 80-120% of test concentration1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10~1 µg/mL

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of low concentrations of the compound in biological matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][2][10] This technique offers superior specificity by monitoring a specific precursor-to-product ion transition for the analyte.

Principle of LC-MS/MS

LC-MS/MS combines the separation power of liquid chromatography with the highly sensitive and selective detection capability of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI), and the resulting precursor ion is selected in the first mass analyzer. This ion is then fragmented, and a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces matrix interference.[1]

Experimental Protocol: LC-MS/MS
  • Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A fast gradient from 5% to 95% Mobile Phase B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: ESI Positive.

    • MRM Transition: To be determined by direct infusion of the analyte (e.g., Parent Ion [M+H]⁺ → Product Ion).

    • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

  • Sample Preparation (from plasma):

    • To 100 µL of plasma, add an internal standard.

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex and centrifuge the samples.

    • Evaporate the supernatant and reconstitute in the initial mobile phase.

Performance Characteristics (Based on FDA Bioanalytical Method Validation Guidelines)

The LC-MS/MS method is expected to demonstrate superior sensitivity compared to the HPLC-UV method.

Validation ParameterAcceptance CriteriaExpected Result
Linearity (r²) ≥ 0.990.998
Range To be determined0.1 - 100 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 6.8%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Lower Limit of Quantitation (LLOQ) Signal-to-Noise ≥ 5, with acceptable accuracy and precision~0.1 ng/mL

The Cross-Validation Study: Bridging the Methods

Once both the HPLC-UV and LC-MS/MS methods are fully validated and have demonstrated suitability for their intended purposes, a cross-validation study can be initiated. The goal is to confirm that the two methods provide comparable results over a specified concentration range.

Cross-Validation Protocol
  • Prepare a set of QC samples: At a minimum of three concentration levels (low, mid, and high) spanning the overlapping calibration range of both methods. A minimum of six replicates at each level should be prepared.

  • Analyze the QC samples: The complete set of QC samples should be analyzed using both the validated HPLC-UV and the validated LC-MS/MS methods on the same day by the same analyst, if possible, to minimize variability.

  • Data Analysis:

    • Calculate the mean concentration and standard deviation for each QC level for both methods.

    • Calculate the percentage difference between the mean concentrations obtained by the two methods for each QC level using the formula: % Difference = ((Mean_MethodB - Mean_MethodA) / Mean_MethodA) * 100

  • Acceptance Criteria: The percentage difference between the mean results of the two methods should be within a predefined limit, typically ±20%.

Interpreting the Results

If the acceptance criteria are met, the two methods can be considered interchangeable within the validated range. This provides confidence that data generated by either method can be reliably compared.

If the results fall outside the acceptance criteria, a thorough investigation is required. Potential causes for discrepancies include:

  • Specificity Issues: The HPLC-UV method may be less specific, leading to interference from co-eluting impurities that are not detected by the highly specific LC-MS/MS method.

  • Matrix Effects: In bioanalytical samples, matrix components can suppress or enhance the ionization of the analyte in the LC-MS/MS method, leading to biased results if not properly controlled.

  • Differences in Sample Preparation: The extraction efficiency of the sample preparation methods for each technique may differ.

Conclusion

The cross-validation of analytical methods for novel compounds like this compound is a critical exercise in ensuring data integrity and consistency throughout the drug development process. By systematically comparing a robust HPLC-UV method with a highly sensitive and selective LC-MS/MS method, researchers can establish a comprehensive analytical package for their compound. This guide provides a framework for designing and executing such a study, grounded in established regulatory principles. A successful cross-validation provides the confidence needed to make informed decisions based on reliable analytical data, ultimately accelerating the journey from discovery to clinical application.

References

  • Agilent Technologies. (n.d.). Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note.
  • Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy.
  • Kura Biotech. (n.d.). Analysis of Benzodiazepines using Liquid Chromatography Mass Spectrometry-Mass Spectrometry.
  • Academia.edu. (n.d.). Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program.
  • Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy.
  • Research and Reviews. (2017). Analytical Techniques in Antiepileptic Drugs: Determination of Assay of Oxcarbazepine by HPLC Method.
  • PubMed Central. (n.d.). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture.
  • PubMed Central. (n.d.). Enantioselective Synthesis of 3,4-Dihydro-1,2-oxazepin-5(2H)-ones and 2,3-Dihydropyridin-4(1H)-ones from β-Substituted β-Hydroxyaminoaldehydes.
  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • PubMed Central. (n.d.). One-Pot Synthesis of Tricyclic Benzoxazines and Benzoxazepine by Heterogeneous Biochemo Multienzyme Cascade Reaction.
  • ResearchGate. (2025). The Development of Derivative Method analysis 1,4 Benzodiazepines in Biological Matrix using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass.
  • FDA. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
  • FDA. (n.d.). Bioanalytical Method Validation.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • PubMed Central. (2015). Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study.
  • Beilstein Journals. (n.d.). Ready access to 7,8-dihydroindolo[2,3-d][1]benzazepine-6(5H)-one scaffold and analogues via early-stage Fischer ring-closure reaction. Retrieved from

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Pharmacophore. (n.d.). Method development and validation of oxcarbazepine by using rp-hplc-method.
  • ICH. (n.d.). Quality Guidelines.
  • ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material.
  • ScienceDirect. (n.d.). Amino acids derived benzoxazepines: Design, synthesis and antitumor activity.
  • YouTube. (2024). ICH Q2 Validation of Analytical Procedures.
  • YouTube. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives.
  • IOSR Journal. (n.d.). Synthesis of novel amino acid derivative of 7-AVCA.
  • MDPI. (n.d.). A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone.
  • HHS.gov. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.

Sources

Head-to-head comparison of 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one with known drugs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical, head-to-head comparison of 7-Amino-3,4-dihydro-1,4-benzoxazepin-5(2H)-one (hereafter referred to as 7-ABD ) and its pharmacologically active derivatives against established clinical standards.

Executive Summary: The "Privileged Scaffold" Advantage

This compound (7-ABD) is not a single-target drug but a privileged scaffold —a molecular core capable of binding to diverse biological targets depending on its functionalization. Unlike linear peptide mimics, the 7-ABD core offers a conformationally constrained 7-membered ring that mimics


-turns in proteins, enhancing bioavailability and proteolytic stability.

This guide compares 7-ABD-derived therapeutics against standard-of-care drugs in two primary domains: ROCK Inhibition (Glaucoma) and MDR Reversal (Oncology) .

Quick Look: Performance Matrix
Feature7-ABD DerivativesFasudil (Standard ROCKi)Verapamil (MDR Modulator)
Primary Target ROCK I / ROCK IIROCK I / ROCK IIP-glycoprotein (P-gp)
Selectivity High (>30-fold vs PKA)ModerateLow (Ca2+ channel interference)
Bioavailability High (Lipophilic core)Low (Rapid metabolism)Moderate
Main Application Glaucoma, FibrosisCerebral VasospasmHypertension, Arrhythmia

Head-to-Head Analysis

Comparison A: ROCK Inhibition (Glaucoma & Fibrosis)

Competitor: Fasudil (First-generation ROCK inhibitor) & Ripasudil (K-115).

Rho-associated protein kinase (ROCK) inhibitors are critical for lowering intraocular pressure (IOP) in glaucoma. The 7-ABD scaffold allows for the synthesis of inhibitors that avoid the systemic hypotension associated with older drugs like Fasudil.

Mechanism of Action

7-ABD derivatives bind to the ATP-binding pocket of ROCK kinases, preventing the phosphorylation of myosin light chain phosphatase (MLCP). This relaxes the trabecular meshwork, increasing aqueous humor outflow.

ROCK_Pathway RhoA RhoA (GTP) ROCK ROCK I/II (Kinase) RhoA->ROCK Activates MBS MBS Phosphorylation ROCK->MBS Phosphorylates Inhibitor 7-ABD Derivative (Inhibitor) Inhibitor->ROCK Blocks MLC Myosin Light Chain (Contraction) MBS->MLC Regulates Outflow Trabecular Meshwork Relaxation MLC->Outflow Modulates IOP

Figure 1: Mechanism of ROCK inhibition. 7-ABD derivatives competitively inhibit the ROCK kinase, preventing downstream actin-myosin contraction and lowering Intraocular Pressure (IOP).

Experimental Data: Potency & Selectivity

In comparative studies involving 1,4-benzoxazepin-5-one derivatives (specifically Compound 12b series), the scaffold demonstrated superior selectivity compared to Fasudil.

CompoundROCK I IC50 (nM)ROCK II IC50 (nM)Selectivity (ROCK/PKA)IOP Reduction (Normotensive Rabbit)
7-ABD Derivative (12b) 93 3 >1000x 34.3%
Fasudil (Standard)330250~100x15-20%
Ripasudil (K-115)5119High25-30%

Insight: The 7-ABD core provides a hydrophobic pocket interaction that Fasudil lacks, resulting in a 3-fold improvement in ROCK II potency and significantly reduced off-target effects on Protein Kinase A (PKA), which is crucial for minimizing systemic vasodilation side effects.

Comparison B: Multidrug Resistance (MDR) Reversal

Competitor: Verapamil (Standard P-gp inhibitor).

In oncology, tumor cells develop resistance by overexpressing P-glycoprotein (P-gp), which pumps chemotherapeutics out of the cell. 7-ABD derivatives have been engineered to bind P-gp, restoring the efficacy of drugs like Vinblastine and Doxorubicin.

Experimental Data: Chemo-Sensitization

Assay: Reversal of resistance in Vincristine-resistant HeLa cells.[1]

AgentConcentration (

M)
Fold Reversal (FR) of ResistanceCytotoxicity (Intrinsic)
7-ABD Derivative 5.0 14.2 Negligible
Verapamil5.08.5High (Ca2+ toxicity)
Control (Vehicle)-1.0-

Insight: While Verapamil is a potent P-gp inhibitor, its clinical use in cancer is limited by cardiotoxicity (calcium channel blockade). The 7-ABD scaffold does not interact with calcium channels, allowing for higher dosing and a higher "Fold Reversal" of drug resistance without cardiac side effects.

Experimental Protocol: Synthesis & Functionalization

To utilize 7-ABD in the development of the inhibitors described above, researchers must first synthesize the core with high purity.

Protocol: Reductive Cyclization to 7-ABD Core

Objective: Synthesize this compound from 2-chloro-5-nitro-N-(2-hydroxyethyl)benzamide.

Reagents:

  • Precursor: 2-chloro-5-nitro-N-(2-hydroxyethyl)benzamide

  • Base: Potassium Carbonate (

    
    )
    
  • Solvent: DMF (Anhydrous)

  • Reducing Agent: Iron powder / Ammonium Chloride (

    
    )
    

Workflow:

  • Cyclization (Intramolecular Etherification):

    • Dissolve precursor (1.0 eq) in DMF.

    • Add

      
       (2.5 eq).
      
    • Heat to 80°C for 4 hours.

    • Checkpoint: Monitor TLC (Hexane:EtOAc 1:1) for disappearance of starting material.

    • Isolate the nitro-benzoxazepinone intermediate via precipitation in cold water.

  • Reduction (Nitro to Amino):

    • Suspend the nitro-intermediate in Ethanol/Water (3:1).

    • Add Iron powder (5.0 eq) and

      
       (1.0 eq).
      
    • Reflux at 90°C for 2 hours.

    • Filtration: Hot filter through Celite to remove iron residues.

    • Crystallization:[2] Cool filtrate to 4°C to yield this compound as off-white needles.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of aromatic nitro-shifts and appearance of broad singlet (

      
      ) at 
      
      
      
      5.0-5.5 ppm.
    • Mass Spec: Expected [M+H]+ = 179.08.

Strategic Utility Visualization

The following diagram illustrates why the 7-ABD scaffold is preferred over linear analogs in drug discovery campaigns.

Scaffold_Utility Core 7-ABD Scaffold (Constrained Core) Prop1 Conformational Restriction (Mimics Beta-Turn) Core->Prop1 Prop2 Metabolic Stability (Resists Peptidases) Core->Prop2 Prop3 Synthetic Modularity (N4 & C7 Positions) Core->Prop3 App1 ROCK Inhibitors (Glaucoma) Prop1->App1 Selectivity App2 HDAC Inhibitors (Cancer) Prop2->App2 Duration App3 BET Bromodomain (Inflammation) Prop3->App3 Library Gen

Figure 2: The "Hub-and-Spoke" utility of the 7-ABD scaffold. Its rigid structure reduces the entropic penalty of binding, making it a superior starting point for library generation compared to flexible linear amines.

Conclusion

While This compound is rarely used as a monotherapy, its performance as a pharmacophore is superior to many traditional linear scaffolds.

  • Vs. Fasudil: Derivatives show 3x higher potency and >10x better selectivity, reducing systemic side effects.

  • Vs. Verapamil: Derivatives offer MDR reversal without calcium channel toxicity.

For researchers in ophthalmology and oncology , prioritizing this scaffold for Structure-Activity Relationship (SAR) studies yields compounds with higher "drug-likeness" scores and better safety profiles than first-generation clinical standards.

References
  • Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors. ResearchGate. Available at: [Link]

  • 1,5-Benzoxazepines as a unique and potent scaffold for activity drugs: A review. PubMed. Available at: [Link]

  • Substituted pyridazino[3,4-b][1,5]benzoxazepin-5(6H)ones as multidrug-resistance modulating agents. PubMed. Available at: [Link]

  • Benzoxazine: a privileged scaffold in medicinal chemistry. PubMed.[3] Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.